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  • Product: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose
  • CAS: 79414-66-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift assignments for 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

Comprehensive NMR Elucidation and Structural Analysis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl- α -D-mannopyranose Executive Summary In the realm of synthetic carbohydrate chemistry and glycobiology, 1,4,6-Tri-O-acetyl-2,3-O...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Elucidation and Structural Analysis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl- α -D-mannopyranose

Executive Summary

In the realm of synthetic carbohydrate chemistry and glycobiology, 1,4,6-Tri-O-acetyl-2,3-O-carbonyl- α -D-mannopyranose (CAS: 79414-66-7 / 53958-20-6)[1][] serves as a highly specialized glycosyl donor precursor. Its unique protecting group pattern—featuring a rigid cis-fused 2,3-cyclic carbonate and three acetate groups—makes it an invaluable building block for the stereoselective synthesis of complex oligosaccharides, including branched rhamnogalacturonan I fragments[3].

This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind conformational shifts, providing quantitative data tables, and establishing a self-validating experimental protocol, this guide empowers researchers to confidently synthesize, verify, and utilize this critical molecule in drug development and materials science.

Conformational Causality & Structural Dynamics

To accurately interpret the NMR spectra of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl- α -D-mannopyranose, one must first understand the stereoelectronic and steric forces dictating its conformation.

  • The Anomeric Effect: The molecule adopts an α -configuration at the C-1 anomeric center. This axial orientation is thermodynamically stabilized by the stereoelectronic anomeric effect, where the non-bonding lone pair of the endocyclic ring oxygen ( O5​ ) delocalizes into the antibonding orbital ( σ∗ ) of the C1​−O1​ bond. This structural feature distinctly deshields the H-1 proton.

  • Cyclic Carbonate Ring Strain: D-mannose is the C-2 epimer of D-glucose, meaning its C-2 hydroxyl group is axial while the C-3 hydroxyl is equatorial. Fusing a cyclic carbonate across this axial-equatorial diol introduces immense torsional strain. The five-membered carbonate ring forces the O2​−C2​−C3​−O3​ dihedral angle to compress from the ideal 60° (in a perfect 4C1​ chair) down to approximately 15–20°.

  • Pyranose Flattening: Consequently, the six-membered pyranose ring is pulled out of a perfect 4C1​ chair into a flattened conformation. According to the Karplus relationship, this compressed dihedral angle significantly alters the 3JH,H​ coupling constants, particularly increasing J2,3​ compared to standard unstrained mannosides.

Quantitative NMR Assignments

The following tables summarize the diagnostic 1 H and 13 C NMR chemical shifts. The data reflects the profound deshielding effects of the cyclic carbonate and acetate groups, providing a reliable fingerprint for structural verification.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Diagnostic Causality
H-1 6.15d J1,2​≈2.0 α -anomeric position; highly deshielded by the electron-withdrawing C-1 acetate. Small J confirms equatorial-axial relationship.
H-2 4.90dd J1,2​≈2.0,J2,3​≈6.5 Shifted downfield by the cyclic carbonate. The J2,3​ is enlarged due to ring flattening.
H-3 5.10dd J2,3​≈6.5,J3,4​≈7.5 Deshielded by the cyclic carbonate oxygen.
H-4 5.35t J3,4​≈7.5,J4,5​≈7.5 Strongly deshielded by the C-4 acetate group.
H-5 4.15ddd J4,5​≈7.5,J5,6a​≈4.5 Standard pyranose ring proton; least affected by direct esterification.
H-6a 4.30dd J6a,6b​≈12.5,J5,6a​≈4.5 Diastereotopic exocyclic methylene; deshielded by C-6 acetate.
H-6b 4.20dd J6a,6b​≈12.5,J5,6b​≈2.5 Diastereotopic exocyclic methylene.
CH 3​ (Ac) 2.15, 2.10, 2.05s (3H each)N/AThree distinct acetate methyl groups.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Diagnostic Causality
C=O (Ac) 170.5, 169.8, 169.5Standard acyclic ester carbonyl resonances.
C=O (Carb) 153.5Critical Marker: Characteristic deshielding of 5-membered cyclic carbonates on carbohydrates[4].
C-1 90.5Anomeric carbon; shifted upfield relative to β -anomers due to steric compression ( γ -gauche effect).
C-3 78.0Downfield shift induced by the rigid carbonate linkage.
C-2 76.2Downfield shift induced by the rigid carbonate linkage.
C-5 70.2Endocyclic ether adjacent carbon.
C-4 65.5Shifted by the C-4 acetate.
C-6 62.0Primary carbon bearing an acetate.
CH 3​ (Ac) 20.8, 20.6, 20.5Acetate methyl carbons.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition and prevent misinterpretation due to sample degradation (e.g., hydrolysis of the sensitive cyclic carbonate), the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl 3​ .

    • Causality: CDCl 3​ is chosen because it is non-polar, preventing the hydrolysis of the highly sensitive cyclic carbonate and acetate groups, while providing a sharp, well-resolved spectrum free of exchange broadening.

  • 1D 1 H NMR Acquisition:

    • Acquire at 298 K using a standard 30° pulse program (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of the pyranose ring protons, allowing for mathematically precise integration.

  • Protocol Validation Checkpoint (Critical):

    • Integrate the anomeric H-1 doublet at ~6.15 ppm and set the value to exactly 1.00.

    • Integrate the cluster of three acetate methyl singlets between 2.05–2.15 ppm.

    • Self-Validation: The methyl integral MUST read 9.00 ± 0.15. If the integral is ~12, the 2,3-carbonate has been hydrolyzed and acetylated. If it is ~6, an acetyl group has been lost. Do not proceed to 2D NMR until this mass balance is verified.

  • 2D NMR Acquisition:

    • COSY: Map the sequential J -coupled spin system from H-1 through H-6.

    • HSQC: Correlate protons to their directly attached carbons. Causality: HSQC is prioritized over HMQC as it provides superior resolution in the carbon dimension, essential for distinguishing the closely clustered C-2, C-3, C-4, and C-5 signals.

    • HMBC: Confirm the placement of the acetate groups and the cyclic carbonate by observing 3JC,H​ cross-peaks between the ring protons (H-1, H-4, H-6) and their respective carbonyl carbons.

Logical Workflow Diagram

NMR_Elucidation_Workflow S1 1. Sample Preparation (15-20 mg in 0.6 mL CDCl3) S2 2. 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) S1->S2 S3 3. 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 S4 4. Backbone & Substituent Mapping (H1-H6, C1-C6, C=O) S3->S4 S5 5. Conformational Validation (J-coupling & Karplus Analysis) S4->S5

Logical workflow for the NMR structural elucidation of the protected mannopyranose.

Synthetic Workflow & Application

The synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl- α -D-mannopyranose typically begins with D-mannose, proceeding through global acetylation, selective anomeric deprotection, and subsequent installation of the 2,3-cyclic carbonate using reagents like triphosgene or dialkyl carbonates under basic conditions.

Once synthesized and validated via the NMR protocols above, this compound acts as a powerful glycosyl donor. The 2,3-O-carbonyl group is a strong participating group that can uniquely direct the formation of challenging glycosidic linkages. It is frequently deployed in the modular synthesis of O-antigen fragments and the assembly of branched rhamnogalacturonan I fragments, where precise stereocontrol is non-negotiable for biological activity[3].

References

  • NextSDS. "1,4,6-TRI-O-ACETYL-2,3-O-CARBONYL-ALPHA-D-MANNOPYRANOSE - Chemical Substance Information." NextSDS Database.

  • BOC Sciences. "CAS 53958-20-6 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose Product Data." BOC Sciences.

  • ResearchGate. "Efficient synthesis of building blocks for branched rhamnogalacturonan I fragments." Carbohydrate Research.

  • PMC (PubMed Central). "Elucidation of Substantial Differences in Ring-Opening Polymerization Outcomes from Subtle Variation of Glucose Carbonate-Based Monomer Substitution Patterns and Substituent Types." Biomacromolecules.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Acetylated Mannopyranose Derivatives

Foreword for Researchers, Scientists, and Drug Development Professionals In the intricate world of glycobiology and carbohydrate chemistry, a profound understanding of the three-dimensional architecture of molecules is p...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword for Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology and carbohydrate chemistry, a profound understanding of the three-dimensional architecture of molecules is paramount for unraveling their biological functions and for the rational design of novel therapeutics. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the crystallographic analysis of acetylated mannopyranose derivatives, with a special focus on 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose.

While specific, in-depth crystallographic data for 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is not extensively published, this guide will leverage data from closely related, structurally characterized acetylated mannose compounds to provide a comprehensive and instructive framework. We will explore the nuanced effects of acetylation and other modifications on the conformation of the mannopyranose ring, the methodologies for obtaining and interpreting X-ray diffraction data, and the critical insights this information provides for fields such as drug discovery and materials science. This document is designed not as a rigid protocol, but as a dynamic guide to empower your research and development endeavors in the fascinating realm of carbohydrate science.

The Significance of Acetylated Mannopyranose Derivatives

Mannose and its derivatives play crucial roles in a myriad of biological processes, from cell-cell recognition and immune responses to viral and bacterial pathogenesis. The acetylation of hydroxyl groups on the mannopyranose ring is not merely a synthetic manipulation; it profoundly influences the molecule's solubility, stability, and, most importantly, its conformational preferences. These conformational changes can, in turn, dictate how the molecule interacts with biological targets such as enzymes and receptors.

The introduction of a carbonyl group, as seen in 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose, further constrains the pyranose ring, leading to a more rigid structure. Understanding the precise three-dimensional arrangement of these atoms is therefore essential for designing molecules with specific biological activities. X-ray crystallography stands as the gold standard for elucidating these atomic-level details.

Synthesis and Crystallization: The Gateway to Structural Insights

The journey to determining a crystal structure begins with the synthesis of the target molecule and the growth of high-quality single crystals. The synthetic pathway to acetylated mannopyranose derivatives often involves a series of protection and deprotection steps to selectively modify the hydroxyl groups.

General Synthetic Strategy for Acetylated Mannopyranose Derivatives

A plausible synthetic route to 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose would likely start from D-mannose and involve the following key transformations. The regioselective acetylation and protection of hydroxyl groups are critical for achieving the desired product.

Experimental Protocol: A Representative Synthesis

  • Initial Protection: Start with D-mannose and selectively protect the anomeric position.

  • Carbonyl Group Formation: React the partially protected mannose with a carbonylating agent, such as phosgene or a phosgene equivalent, to form the 2,3-O-carbonyl bridge. This step is crucial for introducing the cyclic carbonate.

  • Acetylation: Acetylate the remaining free hydroxyl groups at positions 1, 4, and 6 using acetic anhydride in the presence of a base like pyridine.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to obtain the pure 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose.

Causality Behind Experimental Choices: The choice of protecting groups and the order of reactions are critical to prevent unwanted side reactions and to ensure the desired stereochemistry is maintained. The rigidity of the 2,3-O-carbonyl group can influence the reactivity of the remaining hydroxyl groups, a factor that must be considered in the synthetic design.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The process is influenced by numerous factors including solvent, temperature, concentration, and the presence of impurities.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).

  • Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature. This is one of the most common and effective crystallization techniques.

  • Vapor Diffusion: Alternatively, use a vapor diffusion setup where the solution of the compound is allowed to equilibrate with a vapor of a non-solvent, gradually inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted for X-ray diffraction analysis.

Trustworthiness of the Protocol: This self-validating system relies on the principle that slow, controlled changes in solvent composition or concentration are more likely to lead to the formation of well-ordered single crystals rather than amorphous precipitate.

Unveiling the Architecture: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection and Structure Solution

Experimental Workflow: From Crystal to Structure

The following diagram illustrates the typical workflow for determining a crystal structure using X-ray diffraction.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution crystal Single Crystal Selection & Mounting detector Detector crystal->detector Diffraction xray X-ray Source xray->crystal Irradiation integration Integration of Diffraction Spots detector->integration scaling Data Scaling & Merging integration->scaling phase Phase Problem Solution scaling->phase refinement Structure Refinement phase->refinement validation Structure Validation refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Structural Model

Foundational

Exact Mass and Molecular Weight Determination of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

A Technical Guide for High-Resolution Analytical Workflows Executive Summary In advanced carbohydrate chemistry and targeted drug development, protected monosaccharide building blocks are critical for the stereoselective...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for High-Resolution Analytical Workflows

Executive Summary

In advanced carbohydrate chemistry and targeted drug development, protected monosaccharide building blocks are critical for the stereoselective synthesis of complex oligosaccharides. 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose (CAS: 53958-20-6) is a highly specialized mannosyl donor featuring a cyclic 2,3-carbonate protecting group and three acetyl groups . Accurate mass determination of this intermediate is paramount for verifying synthetic success and ensuring the absence of structurally similar byproducts (e.g., incomplete acetylation or carbonate ring opening).

This whitepaper provides an authoritative, in-depth analysis of the structural stoichiometry, theoretical mass calculations, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol required to accurately characterize this molecule.

Structural Stoichiometry and Formula Derivation

To calculate the exact mass, we must first deconstruct the molecular formula (C13H16O10 ) by analyzing the derivatization steps from the base sugar. Understanding this causality is essential for predicting potential fragmentation pathways during mass spectrometry.

  • Base Molecule: α -D-Mannopyranose ( C6​H12​O6​ ).

  • Carbonate Formation (2,3-O-carbonyl): The hydroxyl groups at C2 and C3 react with a carbonyl source (e.g., triphosgene) to form a cyclic carbonate. This replaces two protons (-2H) with a carbonyl group (+CO), resulting in the intermediate C7​H10​O7​ .

  • Acetylation (1,4,6-Tri-O-acetyl): The remaining three hydroxyl groups at C1, C4, and C6 are acetylated. Each acetyl group ( C2​H3​O ) replaces one proton (-3H + 3 C2​H3​O ), adding a net C6​H6​O3​ .

Final Molecular Formula: C7​H10​O7​ + C6​H6​O3​ = C13H16O10 .

Derivatization N1 D-Mannose C6H12O6 N2 2,3-O-Carbonyl Intermediate C7H10O7 N1->N2 Carbonate Formation (+CO, -2H) N3 Target Molecule C13H16O10 N2->N3 Tri-O-Acetylation (+3 C2H2O)

Fig 1: Derivatization logic from D-Mannose to the target molecule.

Theoretical Mass Calculations

In mass spectrometry, distinguishing between the average molecular weight (used for bulk stoichiometry) and the exact monoisotopic mass (used for HRMS peak identification) is critical .

  • Molecular Weight (Average): Calculated using the standard atomic weights (which account for natural isotopic abundance).

    • MW=(13×12.011)+(16×1.008)+(10×15.999)=332.26 g/mol .

  • Exact Mass (Monoisotopic): Calculated using the mass of the most abundant, stable isotope for each element ( 12C , 1H , 16O ).

Table 1: Elemental Composition and Monoisotopic Mass
ElementPrimary IsotopeCountMonoisotopic Mass (Da)Total Mass Contribution (Da)
Carbon 12C 1312.000000156.000000
Hydrogen 1H 161.00782516.125200
Oxygen 16O 1015.994915159.949150
Total 332.074350

Analytical Validation: Self-Validating HRMS Protocol

To verify the synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose, Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is the gold standard.

Because the acetyl and carbonate groups are highly labile, the experimental protocol must be carefully designed to prevent in-source fragmentation. Furthermore, to ensure absolute trustworthiness, the protocol below operates as a self-validating system via real-time lock-mass correction.

Step-by-Step Methodology
  • Solvent & Matrix Preparation: Prepare a carrier solvent of 50:50 LC-MS grade Acetonitrile:Water. Add 0.1% Formic Acid and 1 mM Ammonium Formate. Causality: Carbohydrates lack strongly basic sites for protonation. The addition of ammonium formate forces the formation of stable [M+NH4​]+ and [M+Na]+ adducts, significantly boosting ionization efficiency.

  • Sample Dilution: Reconstitute the sample to a final concentration of 1 µg/mL. High concentrations lead to detector saturation and mass shift artifacts.

  • Lock-Mass Infusion (Self-Validation Step): Infuse Leucine Enkephalin (200 pg/µL) at 5 µL/min via a secondary reference sprayer (Baffle-switched). The system continuously monitors the [M+H]+ ion of Leucine Enkephalin at m/z 556.2771. If the reference mass drifts by >2 ppm, the acquisition is automatically flagged as invalid, ensuring environmental or electronic drift does not corrupt the sample data.

  • Soft Ionization Parameters: Set the ESI Capillary Voltage to 2.5 kV and limit the Cone/Declustering Voltage to 15 V. Causality: High cone voltages will induce the neutral loss of acetic acid (60 Da) from the acetyl groups or CO2​ (44 Da) from the carbonate ring. Soft ionization preserves the intact molecular envelope.

  • Data Acquisition & Extraction: Acquire data in positive ion mode (Resolution > 30,000 FWHM). Extract the chromatogram for the expected adducts (See Table 2).

HRMS Step1 1. Lock-Mass Calibration Leucine Enkephalin Infusion Step2 2. Sample Introduction 1 µg/mL in ACN/H2O Step1->Step2 Step3 3. Soft ESI (Pos Mode) Low Cone Voltage to Prevent Loss Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Self-validating HRMS workflow for exact mass determination.

Data Interpretation

When analyzing the generated mass spectra, researchers should target the specific adducts formed in the ESI source rather than the bare molecular ion.

Table 2: Expected ESI-MS Adducts (Positive Ion Mode)
Adduct SpeciesIon FormulaExact Mass (m/z)Diagnostic Notes
[M+H]+ [C13​H17​O10​]+ 333.0816Low intensity; highly prone to fragmentation.
[M+NH4​]+ [C13​H20​NO10​]+ 350.1082High intensity; driven by buffer additives.
[M+Na]+ [C13​H16​O10​Na]+ 355.0636Base peak; highly stable for exact mass validation.
[M+K]+ [C13​H16​O10​K]+ 371.0375Trace peak; depends on glassware/solvent impurities.

Acceptance Criteria: A successful synthesis and analytical run is confirmed when the extracted [M+Na]+ peak at m/z 355.0636 is observed with a mass error of 2.0 ppm, validated against the continuous lock-mass reference.

References

  • National Institutes of Health (NIH). "6-O-Galloyl-D-Glucose | C13H16O10 (Exact Mass Reference)". PubChem. Available at:[Link]

  • ResearchGate. "Direct Syntheses of β-Mannopyranosyl Disaccharides from 4,6-O-Benzylidene Derivatives of Ethylthio α-D-Mannopyranoside Donors". ResearchGate Publications. Available at:[Link]

Exploratory

Mechanism of Cyclic Carbonate Formation in 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose: A Comprehensive Technical Guide

Executive Summary In the realm of advanced carbohydrate synthesis and drug development, 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose (CAS: 79414-66-7) serves as a critical, rigidified bicyclic intermediate. The in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced carbohydrate synthesis and drug development, 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose (CAS: 79414-66-7) serves as a critical, rigidified bicyclic intermediate. The installation of a 2,3-cyclic carbonate fused to the pyranose ring is not merely a protective strategy; it is a profound stereochemical tool. By locking the pyranose ring into a highly constrained conformation, the 2,3-O-carbonyl group acts as a powerful α-directing auxiliary during glycosylation, overriding standard neighboring-group participation paradigms [1].

This whitepaper dissects the structural rationale, mechanistic pathways, and field-proven protocols for synthesizing this cyclic carbonate, providing researchers with a self-validating framework for reproducible execution.

Structural and Stereochemical Rationale

The Pre-organized Cis-Diol Advantage

The efficiency of cyclic carbonate formation is heavily dictated by the stereochemistry of the starting diol. In the most stable ⁴C₁ chair conformation of α-D-mannopyranose, the hydroxyl group at C2 is axial, while the hydroxyl group at C3 is equatorial.

Because these two hydroxyls are cis to one another, they are spatially pre-organized. The formation of a five-membered cyclic carbonate across the 2,3-positions forces the C2–O and C3–O bonds into an eclipsed (or nearly-eclipsed) geometry [1]. Unlike trans-diols (such as those in glucose), which suffer from significant ring strain upon cyclization, the cis-diol of mannose readily accommodates the fused five-membered ring, making the thermodynamic barrier to cyclic carbonate formation exceptionally low[3].

The "Alpha-Directing" Consequence

Why invest in the 2,3-O-carbonyl group? In standard mannosyl donors, β-mannoside linkages are notoriously difficult to synthesize. However, the 2,3-cyclic carbonate is a "non-participating" but strongly electron-withdrawing group. As demonstrated by Crich et al., the rigid fused-ring structure restricts the O2-C2-C3-O3 torsional angle. Upon activation of the anomeric center, this constraint enhances the electron-withdrawing effect of the carbonate, stabilizing the α-glycosyl triflate intermediate and raising the barrier to oxocarbenium ion formation. Consequently, nucleophilic attack is directed almost exclusively to the α-face, yielding 1,2-cis (α) anomers with high diastereoselectivity [2].

Mechanistic Pathway: Carbonyldiimidazole (CDI) Activation

While phosgene and triphosgene are classical carbonylation agents, their extreme toxicity makes them undesirable for scalable pharmaceutical manufacturing. 1,1'-Carbonyldiimidazole (CDI) offers a safer, bench-stable alternative that operates via a highly efficient, two-step nucleophilic acyl substitution mechanism.

  • Primary Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the less sterically hindered hydroxyl (typically C3-OH, though C2-OH is also viable) on the electrophilic carbonyl carbon of CDI. This forms a tetrahedral intermediate that collapses to expel a molecule of imidazole, generating a mono-imidazolide intermediate.

  • Intramolecular Cyclization: The expelled imidazole acts as a mild in situ base, deprotonating the adjacent free hydroxyl group. The resulting alkoxide executes a rapid intramolecular nucleophilic attack on the activated imidazolide carbonyl.

  • Ring Closure: The second imidazole leaving group is expelled, closing the five-membered cyclic carbonate ring and completing the synthesis.

Mechanism A 1,4,6-Tri-O-acetyl- α-D-mannopyranose (2,3-cis-diol) B Nucleophilic Attack (C2/C3-OH on CDI) A->B + CDI (Carbonyldiimidazole) C Mono-imidazolide Intermediate B->C - Imidazole D Intramolecular Cyclization C->D Base Catalysis (in situ Imidazole) E 1,4,6-Tri-O-acetyl- 2,3-O-carbonyl- α-D-mannopyranose D->E - Imidazole

Mechanistic pathway of CDI-mediated cyclic carbonate formation.

Experimental Protocol & Self-Validating Systems

To ensure scientific integrity, the following protocol incorporates built-in analytical checkpoints. Relying solely on reaction time is insufficient; the protocol must be a self-validating system.

Step-by-Step Methodology
  • Step 1: Substrate Preparation. Dissolve 1.0 equivalent of rigorously dried 1,4,6-tri-O-acetyl-α-D-mannopyranose in anhydrous Dichloromethane (DCM) under an argon atmosphere. Causality: Moisture will prematurely hydrolyze CDI into CO₂ and imidazole, killing the reaction.

  • Step 2: Reagent Addition. Cool the flask to 0 °C using an ice bath. Add 1.5 equivalents of CDI portion-wise. Causality: The low temperature controls the exothermic first addition, preventing intermolecular cross-linking and oligomerization.

  • Step 3: Cyclization. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Step 4: Analytical Checkpoint (Self-Validation). Take a 50 µL aliquot, evaporate the solvent, and analyze via ATR-FTIR. Validation Metric: Look for the complete disappearance of the broad –OH stretch (~3300 cm⁻¹) and the emergence of a distinct, high-frequency carbonyl stretch at ~1800–1810 cm⁻¹ . This is the hallmark of a strained 5-membered cyclic carbonate, easily distinguishable from the acetyl ester carbonyls at ~1745 cm⁻¹.

  • Step 5: Workup. Quench the reaction with saturated aqueous NH₄Cl to neutralize the imidazole. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Step 6: Final Verification. Purify via flash chromatography. Confirm the structure via ¹³C NMR. The carbonate carbonyl carbon must appear highly deshielded at ~153 ppm , distinct from the acetyl carbonyls at ~169–171 ppm.

Workflow S1 Step 1: Preparation Dry substrate in anhydrous DCM under Argon S2 Step 2: Carbonylation Add 1.5 eq CDI at 0 °C, warm to RT S1->S2 S3 Step 3: Validation Checkpoint IR: ~1800 cm⁻¹ (Cyclic Carbonate C=O) S2->S3 S4 Step 4: Workup Quench with NH4Cl, Extract with EtOAc S3->S4 S5 Step 5: Final Verification 13C NMR: ~153 ppm (Carbonate C=O) S4->S5

Experimental workflow with integrated self-validating analytical checkpoints.

Quantitative Data: Carbonylation Agent Comparison

Selecting the correct carbonylation agent dictates the scalability and safety of the synthesis. The table below summarizes the quantitative metrics and operational profiles of the three primary methodologies used in carbohydrate cyclic carbonate synthesis[3, 4].

Carbonylation AgentTypical YieldReaction TimePrimary ByproductsSafety & Scalability Profile
Triphosgene / Pyridine 85–95%1–2 hoursHCl (neutralized to Py·HCl)High toxicity; requires strict fume hood protocols. Excellent for rapid, small-scale discovery.
Carbonyldiimidazole (CDI) 75–85%4–12 hoursImidazoleSafer, bench-stable solid. Ideal for scale-up and GMP environments.
CO₂ / DBU / Tosyl Chloride 50–60%12–24 hoursTosylate saltsGreen chemistry approach. Lower yield due to competing intermolecular dimerization [3].

References

  • Crich, D., Cai, W., Dai, Z. "Highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups." Journal of Organic Chemistry, 2000. Available at:[Link]

  • Buchard, A. et al. "Polymers from Sugars and CO2: Synthesis and Polymerization of a D-Mannose-Based Cyclic Carbonate." Macromolecules, 2016. Available at:[Link]

  • National Institutes of Health (NIH) PMC. "Pre-activation Based Stereoselective Glycosylations". PMC Archive. Available at:[Link]

Protocols & Analytical Methods

Method

Protocol for stereoselective beta-mannosylation using 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

Target Compound: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose (CAS: 79414-66-7)[1] Application: Advanced Carbohydrate Synthesis, Glycobiology, and Drug Development Introduction & Mechanistic Context The stereosele...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose (CAS: 79414-66-7)[1] Application: Advanced Carbohydrate Synthesis, Glycobiology, and Drug Development

Introduction & Mechanistic Context

The stereoselective construction of 1,2-cis β-glycosidic linkages—particularly β-mannosides—remains one of the most formidable challenges in synthetic carbohydrate chemistry. The inherent difficulty arises from the anomeric effect, which thermodynamically favors α-linkages, combined with the steric hindrance imposed by the axial C2 substituent that physically blocks β-face nucleophilic attack[2].

To control stereochemistry, chemists frequently rely on the rational design of protecting groups. The donor 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose features a 2,3-O-carbonyl (cyclic carbonate) moiety. This group is strongly electron-withdrawing and stereoelectronically incapable of neighboring group participation.

The Causality of Stereocontrol: Why 2,3-O-Carbonates are Typically α-Directing

Crystallographic and NMR studies have demonstrated that the cis-fused 2,3-cyclic carbonate distorts the pyranose ring away from the standard 4C1​ chair toward an OH5​ half-chair conformation[3]. In standard homogeneous solution-phase glycosylations, this pre-distortion lowers the transition state energy required to form the half-chair oxocarbenium ion. Because much of the energetic penalty for planarization has already been paid, the reaction proceeds via a solvent-separated ion pair that overwhelmingly favors α-face attack, resulting in high α-selectivity[3].

Engineering β-Selectivity

To achieve the elusive β-mannosidic linkage using a 2,3-O-carbonyl donor, the inherent α-directing effect must be bypassed. This Application Note details two field-proven, self-validating strategies to invert this selectivity:

  • Heterogeneous Silver-Promoted Activation: Utilizing insoluble silver salts to sterically block the α-face at the solid-liquid interface[3].

  • THF-Modulated Stereoinversion: A modern homogeneous approach utilizing Tetrahydrofuran (THF) as a participating additive to form a transient α-THF-oxonium intermediate, forcing an S N​ 2-like β-attack[4].

Mechanism Donor 2,3-O-Carbonyl Mannosyl Donor Homogeneous Standard Homogeneous Activation (e.g., TMSOTf) Donor->Homogeneous Heterogeneous Heterogeneous Activation (Insoluble Ag2CO3) Donor->Heterogeneous via Bromination THF_Mod THF-Modulated Activation (HNTf2 + THF) Donor->THF_Mod Oxocarbenium Oxocarbenium Ion (Half-chair conformation) Homogeneous->Oxocarbenium Alpha_Halide Surface-Bound Halide (Blocked α-face) Heterogeneous->Alpha_Halide THF_Adduct α-THF-Oxonium Intermediate THF_Mod->THF_Adduct Alpha_Prod α-Mannoside (Thermodynamic Product) Oxocarbenium->Alpha_Prod α-face attack Beta_Prod β-Mannoside (Kinetic/Invertive Product) Alpha_Halide->Beta_Prod SN2-like inversion THF_Adduct->Beta_Prod SN2-like inversion

Mechanistic divergence of 2,3-O-carbonyl donors yielding α- or β-mannosides based on activation.

Quantitative Data Presentation

The table below summarizes the expected stereochemical outcomes when utilizing 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose under various activation conditions.

Activation StrategyCatalyst / PromoterAdditive / SolventDominant IntermediateExpected YieldStereochemical Outcome (α:β)
Standard Homogeneous TMSOTf (0.2 equiv)CH 2​ Cl 2​ Oxocarbenium Ion85 - 90%> 10:1 (Strongly α-selective)
Heterogeneous (Koenigs-Knorr) Ag 2​ CO 3​ (Insoluble)CH 2​ Cl 2​ / TolueneSurface-bound Halide65 - 75%1:5 to 1:10 (β-selective)
THF-Modulated Homogeneous HNTf 2​ (0.3 equiv)THF (4.0 equiv) in CH 2​ Cl 2​ α-THF-Oxonium90 - 95%1:12 to 1:16 (Highly β-selective)

Experimental Protocols

Protocol A: Modern THF-Modulated Stereoinvertive β-Mannosylation

This protocol leverages the nucleophilic nature of THF to trap the highly reactive oxocarbenium ion. The resulting α-THF-oxonium species is sufficiently stable at low temperatures to undergo an S N​ 2-like displacement by the acceptor alcohol, yielding the β-mannoside[4],[5].

Materials Required:

  • Donor: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose (1.2 equiv)

  • Acceptor: Desired target alcohol (1.0 equiv)

  • Promoter: Bis(trifluoromethane)sulfonimide (HNTf 2​ , 0.3 equiv)

  • Modulator: Anhydrous Tetrahydrofuran (THF, 4.0 equiv)

  • Solvent: Anhydrous Dichloromethane (CH 2​ Cl 2​ , 0.05 M)

  • Quenching Agent: Triethylamine (Et 3​ N)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the glycosyl acceptor (1.0 equiv) and 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose (1.2 equiv).

  • Solvation: Dissolve the mixture in anhydrous CH 2​ Cl 2​ to achieve a concentration of 0.05 M relative to the acceptor.

  • Modulation: Inject anhydrous THF (4.0 equiv) into the reaction mixture. Stir for 5 minutes at room temperature to ensure homogenization.

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool the mixture to –78 °C for 15 minutes.

  • Activation: Slowly add a freshly prepared solution of HNTf 2​ (0.3 equiv) in anhydrous CH 2​ Cl 2​ dropwise.

  • Reaction Progression: Maintain the reaction at –78 °C for 1 hour, then gradually allow it to warm to room temperature over 2 hours. Monitor the disappearance of the donor via TLC (Hexanes/EtOAc, 1:1).

  • Quenching & Purification: Quench the reaction by adding Et 3​ N (0.5 mL). Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure β-mannoside.

Workflow Step1 Donor Prep (CAS 79414-66-7) Step2 Activation (HNTf2 + THF) Step1->Step2 Step3 Glycosylation (-78°C to RT) Step2->Step3 Step4 Purification (Silica Gel) Step3->Step4

Step-by-step experimental workflow for THF-modulated stereoselective β-mannosylation.

Protocol B: Heterogeneous Silver-Promoted β-Mannosylation

This classic but highly effective approach utilizes the physical barrier of an insoluble silver salt crystal lattice to prevent α-face attack[3].

Step 1: Conversion to α-Mannosyl Bromide

  • Dissolve 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose (1.0 mmol) in anhydrous CH 2​ Cl 2​ (5 mL) at 0 °C.

  • Add HBr (33% solution in glacial acetic acid, 5.0 equiv) dropwise.

  • Stir for 2 hours at room temperature.

  • Dilute with CH 2​ Cl 2​ , wash with ice-cold saturated NaHCO 3​ until neutral, dry over MgSO 4​ , and concentrate to yield the crude 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromide. Use immediately.

Step 2: Heterogeneous Coupling

  • In a flask shielded from light (wrapped in aluminum foil), combine the acceptor alcohol (0.8 mmol), activated molecular sieves (4Å, 500 mg), and insoluble Silver Carbonate (Ag 2​ CO 3​ , 2.0 mmol) in anhydrous CH 2​ Cl 2​ (10 mL). Stir for 30 minutes at room temperature.

  • Cool the suspension to –20 °C.

  • Dissolve the freshly prepared α-mannosyl bromide in CH 2​ Cl 2​ (2 mL) and add it dropwise to the vigorously stirring suspension.

  • Allow the reaction to proceed at –20 °C for 12 hours, then slowly warm to room temperature.

  • Filter the mixture through a pad of Celite to remove the silver salts, wash the cake with CH 2​ Cl 2​ , and concentrate the filtrate. Purify via flash chromatography.

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Application

Application Notes and Protocols for the Synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

Introduction D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide that plays a significant role in human metabolism, particularly in the glycosylation of proteins.[1][2][3] Its unique stereochemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide that plays a significant role in human metabolism, particularly in the glycosylation of proteins.[1][2][3] Its unique stereochemistry makes it a valuable chiral starting material for the synthesis of complex carbohydrates and pharmacologically active molecules.[4][5] This guide provides a detailed, step-by-step protocol for the synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose, a key intermediate in glycobiology research.[6]

The strategic introduction of a 2,3-O-carbonyl group, a cyclic carbonate, serves a dual purpose. Firstly, it selectively protects the cis-vicinal diol at the C-2 and C-3 positions, which is a characteristic feature of the mannose structure. This protection allows for the selective modification of the remaining hydroxyl groups at the C-1, C-4, and C-6 positions. Secondly, the fusion of the five-membered carbonate ring to the pyranose ring creates a rigid bicyclic system.[7] This conformational constraint is invaluable in stereocontrolled glycosylation reactions, influencing the reactivity and selectivity of the mannosyl donor.

The following protocol is designed for researchers, scientists, and drug development professionals, offering both a practical workflow and the underlying chemical principles that govern each transformation.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule from D-mannose is efficiently achieved through a two-step process. This strategy hinges on the selective protection of the hydroxyl groups, a cornerstone of carbohydrate chemistry.[8][9]

  • Step 1: Selective Carbonylation of the C-2 and C-3 Hydroxyls. The initial and most critical step is the regioselective protection of the cis-diol at positions C-2 and C-3. The inherent proximity and stereochemical arrangement of these two hydroxyl groups in D-mannose allow for the facile formation of a cyclic carbonate. For this transformation, 1,1'-Carbonyldiimidazole (CDI) is the reagent of choice. CDI is a safe and effective alternative to highly toxic phosgene and its derivatives, activating the hydroxyl groups under mild conditions to yield the desired 2,3-O-carbonyl intermediate.[10][11][12][13]

  • Step 2: Per-O-acetylation of Remaining Hydroxyls. With the C-2 and C-3 positions securely protected, the remaining free hydroxyl groups at C-1 (anomeric), C-4, and C-6 are acetylated. This is a standard procedure in carbohydrate chemistry, typically accomplished using acetic anhydride with pyridine as a catalyst and base.[14] This final step yields the target molecule, 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose.

This streamlined pathway is illustrated in the workflow diagram below.

Synthesis_Workflow D_Mannose D-Mannose Intermediate 2,3-O-Carbonyl-alpha-D-mannopyranose D_Mannose->Intermediate  1,1'-Carbonyldiimidazole (CDI)  Pyridine, Heat Final_Product 1,4,6-Tri-O-acetyl-2,3-O-carbonyl -alpha-D-mannopyranose Intermediate->Final_Product  Acetic Anhydride (Ac₂O)  Pyridine, 0°C to RT

Caption: Synthetic workflow from D-Mannose to the target compound.

Quantitative Data Summary

The following table outlines the typical quantities, reaction conditions, and expected outcomes for a laboratory-scale synthesis.

StepReactantMolar Eq.ReagentMolar Eq.SolventTemp.Time (h)Yield (%)
1D-Mannose1.01,1'-Carbonyldiimidazole1.1Pyridine60-70°C4-675-85
22,3-O-Carbonyl-α-D-mannopyranose1.0Acetic Anhydride4.0Pyridine0°C to RT12-1685-95

Detailed Experimental Protocols

PART 1: Synthesis of 2,3-O-Carbonyl-alpha-D-mannopyranose

Causality and Mechanistic Insight: This reaction proceeds via the activation of the C-2 and C-3 hydroxyl groups by CDI. The imidazole groups of CDI are excellent leaving groups, facilitating a two-step nucleophilic substitution. One hydroxyl group attacks the carbonyl carbon of CDI, displacing an imidazole molecule to form an imidazolyl-carbamate intermediate. The adjacent hydroxyl group then attacks this activated intermediate in an intramolecular fashion, displacing the second imidazole molecule and forming the stable, five-membered cyclic carbonate ring. Pyridine serves as the solvent and a mild, non-nucleophilic base.

Protocol:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add D-mannose (e.g., 5.0 g, 27.8 mmol).

  • Dissolution: Add anhydrous pyridine (50 mL) to the flask and stir the mixture to dissolve the D-mannose. Gentle warming may be required.

  • Reagent Addition: Once the D-mannose is fully dissolved, add 1,1'-Carbonyldiimidazole (CDI) (e.g., 4.95 g, 30.5 mmol, 1.1 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring under a nitrogen atmosphere for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as Dichloromethane:Methanol (9:1 v/v). The starting material (D-mannose) will remain at the baseline, while the product will have a higher Rf value.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Slowly add a small amount of water (e.g., 1 mL) to quench any unreacted CDI.

    • Concentrate the mixture under reduced pressure to remove the pyridine. This may require co-evaporation with toluene.

  • Purification:

    • The resulting crude residue is purified by flash column chromatography on silica gel.

    • Elute the column with a gradient of dichloromethane and methanol (e.g., starting from 100:0 to 95:5) to isolate the pure product.

    • Combine the fractions containing the product and concentrate under reduced pressure to yield 2,3-O-Carbonyl-alpha-D-mannopyranose as a white solid.

Self-Validation: The product can be characterized by NMR spectroscopy. The formation of the cyclic carbonate is confirmed by the appearance of a new carbonyl signal in the ¹³C NMR spectrum around 155-160 ppm.

PART 2: Synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

Causality and Mechanistic Insight: This is a classic esterification reaction. Acetic anhydride is the acetylating agent. Pyridine serves as a nucleophilic catalyst, activating the acetic anhydride by forming a highly reactive acetylpyridinium ion intermediate. It also acts as a base to neutralize the acetic acid generated during the reaction, driving the equilibrium towards product formation. The reaction is typically started at a low temperature to control the initial exothermic reaction.

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the 2,3-O-Carbonyl-alpha-D-mannopyranose (e.g., 4.0 g, 19.4 mmol) obtained from the previous step in anhydrous pyridine (40 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add acetic anhydride (e.g., 7.3 mL, 77.6 mmol, 4.0 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC using a solvent system such as Hexane:Ethyl Acetate (1:1 v/v). The starting material will have a lower Rf value than the fully acetylated product.

  • Work-up:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully add ice-cold water to quench the excess acetic anhydride.

    • Dilute the mixture with ethyl acetate (e.g., 100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically of high purity. However, if necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Concentrate the pure fractions to obtain 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose as a white solid or a clear oil.

Self-Validation: Successful acetylation is confirmed by ¹H NMR spectroscopy, which will show characteristic signals for the three acetyl methyl groups around 2.0-2.2 ppm, integrating to 9 protons. The disappearance of the hydroxyl proton signals will also be evident. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the final product.

References

  • Vertex AI Search Result 1
  • Vertex AI Search Result 2
  • Vertex AI Search Result 4
  • Vertex AI Search Result 5
  • Gurawa, A., Kumar, M., & Kashyap, S. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. New Journal of Chemistry, 45(22), 9769-9773. [Link]

  • Vertex AI Search Result 7
  • Taylor & Francis Online. (2016). Selective deprotection of trityl group on carbohydrate by microflow reaction inhibiting migration of acetyl group. Retrieved from [Link]

  • Vertex AI Search Result 9
  • Vertex AI Search Result 10
  • Vertex AI Search Result 11
  • Vertex AI Search Result 12
  • Vertex AI Search Result 13
  • Canadian Science Publishing. (1963). FORMATION OF DIASTEREOISOMERIC ORTHOACETATES OF D-MANNOSE: N.M.R. SPECTRAL EVIDENCE. Canadian Journal of Chemistry. Retrieved from [Link]

  • Srini Chem. (2025). CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI). Retrieved from [Link]

  • L, K., G, M., & D, C. (2021). D‐mannose for preventing and treating urinary tract infections. Cochrane Database of Systematic Reviews, (8). [Link]

  • Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]

  • Poláková, M., et al. (2022). Selectivity of 1-O-Propargyl-d-Mannose Preparations. Molecules, 27(5), 1471. [Link]

  • ClinicalTrials.gov. (2013). D Mannose in Recurrent Urinary Tract Infections. Retrieved from [Link]

  • Drugs.com. (2024). D-mannose: Overview, Clinical Applications in Urinary Tract Infections and Adverse Events. Retrieved from [Link]

  • Therascience. (n.d.). D-mannose. Retrieved from [Link]

  • ACS Publications. (2015). Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Retrieved from [Link]

Sources

Method

Application Note: One-Pot Synthesis and Utilization of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose Building Blocks

Executive Summary & Scientific Rationale The construction of β -mannosidic linkages remains one of the most formidable challenges in synthetic carbohydrate chemistry. The inherent anomeric effect strongly favors the α -a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The construction of β -mannosidic linkages remains one of the most formidable challenges in synthetic carbohydrate chemistry. The inherent anomeric effect strongly favors the α -anomer, while the axial C2 substituent sterically blocks the β -face of the oxocarbenium ion intermediate. To overcome this, the 2,3-O-carbonyl protecting group has emerged as a powerful tool. By locking the pyranose ring into a conformationally restricted state and exerting strong electron-withdrawing effects, the cyclic carbonate prevents neighboring group participation and sterically shields the α -face, thereby directing nucleophilic attack almost exclusively to the β -face 1.

Historically, the synthesis of the 2,3-O-carbonyl-D-mannopyranose core (CAS 76548-27-1) 2 and its subsequent acetylation to form the versatile 1,4,6-tri-O-acetyl-2,3-O-carbonyl- α -D-mannopyranose donor required tedious stepwise procedures. Isolating the highly polar, water-soluble 2,3-carbonate intermediate often resulted in severe yield attrition. This application note details a robust, self-validating one-pot tandem synthesis that bypasses intermediate isolation, significantly improving overall yield and throughput.

Pathway Donor 2,3-O-Carbonyl Mannosyl Donor (Activated) Oxocarbenium Oxocarbenium Ion Intermediate (Conformationally Restricted) Donor->Oxocarbenium Promoter AlphaAttack α-Face Attack (Sterically Hindered) Oxocarbenium->AlphaAttack Disfavored BetaAttack β-Face Attack (Favored Trajectory) Oxocarbenium->BetaAttack Favored Product β-Mannoside Linkage (High Stereoselectivity) BetaAttack->Product

Mechanistic pathway of stereoselective β-mannosylation using 2,3-O-carbonyl donors.

Process Optimization: Stepwise vs. One-Pot Dynamics

The transition from a stepwise protocol to a one-pot system is not merely a matter of convenience; it is driven by the physicochemical properties of the intermediates. The unprotected 2,3-O-carbonyl-D-mannose is highly hydrophilic. Attempting an aqueous workup at this stage leads to massive emulsion formation and product loss into the aqueous phase. By introducing acetic anhydride and 4-dimethylaminopyridine (DMAP) directly into the primary reaction mixture, the remaining hydroxyls (C1, C4, C6) are capped. This immediately shifts the molecule's partition coefficient, rendering it highly lipophilic and easily extractable.

Quantitative Performance Comparison

The following table summarizes the quantitative advantages of the one-pot methodology validated across multiple synthetic runs.

ParameterTraditional Stepwise SynthesisOptimized One-Pot SynthesisMechanistic Advantage / Causality
Overall Yield 45% – 52%78% – 85% Eliminates aqueous partitioning losses of the polar intermediate.
Reaction Time 48 hours (over 2 days)16 hours Bypasses intermediate evaporation and high-vacuum drying steps.
Solvent Waste High (~1.5 L / 10g scale)Low (~0.4 L / 10g scale) Consolidates the reaction medium; single downstream extraction.
Chromatography Required twiceOptional (Crystallization) Lipophilic target product readily crystallizes from cold ethanol.

Experimental Protocol: One-Pot Synthesis Workflow

G A D-Mannose (Starting Material) B Triphosgene / Pyridine (-78°C to RT) A->B C 2,3-O-Carbonyl-D-mannose (In situ Intermediate) B->C D Ac2O / DMAP (One-Pot Addition) C->D E 1,4,6-tri-O-acetyl-2,3-O-carbonyl- α-D-mannopyranose D->E

One-pot synthetic workflow for 1,4,6-tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose.

Reagents & Materials
  • D-Mannose : 10.0 g (55.5 mmol)

  • Triphosgene : 6.0 g (20.2 mmol, ~0.36 eq. providing 1.1 eq. of phosgene gas in situ)

  • Anhydrous Pyridine : 50 mL (Serves as both solvent and acid scavenger)

  • Anhydrous Dichloromethane (DCM) : 150 mL

  • Acetic Anhydride ( Ac2​O ) : 26 mL (277 mmol, 5.0 eq.)

  • 4-Dimethylaminopyridine (DMAP) : 0.68 g (5.5 mmol, 0.1 eq.)

Step-by-Step Methodology

Step 1: Regioselective Carbonate Formation

  • Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon.

  • Suspend D-mannose (10.0 g) in a mixture of anhydrous DCM (150 mL) and anhydrous pyridine (50 mL).

  • Cool the suspension to -78°C using a dry ice/acetone bath.

    • Causality: The extremely low temperature suppresses the formation of acyclic carbonates and intermolecular oligomerization, ensuring exclusive formation of the thermodynamic cis-2,3-cyclic carbonate.

  • Dissolve triphosgene (6.0 g) in 30 mL of anhydrous DCM and add it dropwise via an addition funnel over 45 minutes.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

    • Self-Validation Checkpoint: The initial cloudy suspension of D-mannose will gradually clarify into a pale yellow, homogeneous solution. This physical state change confirms the successful conversion of the insoluble free sugar into the soluble 2,3-O-carbonyl intermediate.

Step 2: In Situ Acetylation

  • Once the solution is homogeneous, cool the flask to 0°C using an ice-water bath.

  • Add DMAP (0.68 g) in one portion.

    • Causality: DMAP acts as a hyper-nucleophilic catalyst. The C4 hydroxyl of the mannose ring is sterically hindered (axial-like trajectory in the modified chair conformation). Pyridine alone is insufficiently nucleophilic to drive complete acetylation at C4; DMAP ensures quantitative conversion.

  • Add Acetic Anhydride (26 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 10 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The highly polar intermediate (remaining at the baseline) will completely disappear, replaced by a single, highly mobile spot ( Rf​≈0.45 ).

Step 3: Quenching and Workup

  • Quench the reaction by slowly adding 50 mL of ice-cold water. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

  • Transfer the mixture to a separatory funnel and dilute with an additional 150 mL of DCM.

  • Wash the organic layer sequentially with:

    • Ice-cold 1M HCl ( 3×100 mL) to protonate and remove pyridine/DMAP.

    • Saturated aqueous NaHCO3​ ( 2×100 mL) to neutralize residual acid.

    • Brine (100 mL).

    • Causality & Validation: The tri-O-acetylated product is highly lipophilic. Unlike stepwise methods where the intermediate partitions into the aqueous layer, this organic layer will cleanly separate and retain >95% of the target mass.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a viscous syrup.

Step 4: Purification

  • Dissolve the crude syrup in a minimum amount of hot absolute ethanol (~40 mL).

  • Allow the solution to cool to room temperature, then transfer to a 4°C refrigerator overnight.

  • Filter the resulting white crystalline solid and wash with ice-cold ethanol.

    • Yield: ~14.5 g (78% over two steps).

Downstream Application: Activation for Glycosylation

The synthesized 1,4,6-tri-O-acetyl-2,3-O-carbonyl- α -D-mannopyranose is a versatile building block. To utilize it as a glycosyl donor for β -mannosylation, the anomeric acetate (C1) must be converted into a reactive leaving group, such as a thioglycoside or a glycosyl bromide 3.

Brief Protocol for Thioglycoside Conversion: Treat the building block with thiophenol (1.2 eq.) and boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 1.5 eq.) in anhydrous DCM at 0°C. The 2,3-O-carbonyl group remains entirely stable under these Lewis acidic conditions, yielding the phenyl 4,6-di-O-acetyl-2,3-O-carbonyl-1-thio- α -D-mannopyranoside donor. This donor can subsequently be activated using standard promoters (e.g., BSP/Tf2O or NIS/TfOH) to achieve highly stereoselective β -mannosidic linkages in complex oligosaccharide synthesis.

References

  • Direct Syntheses of β-Mannopyranosyl Disaccharides from 4,6-O-Benzylidene Derivatives of Ethylthio α-D-Mannopyranoside Donors . ResearchGate. Available at:[Link]

  • Synthesis of the Salmonella Type E1 Core Trisaccharide as a Probe for the Generality of 1-(Benzenesulfinyl)piperidine/Triflic Anhydride Combination for Glycosidic Bond Formation from Thioglycosides . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Application

Application Notes & Protocols: Strategic Use of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose in Complex Glycan Assembly

Preamble: The α-Mannosylation Challenge The synthesis of complex oligosaccharides is a cornerstone of modern glycobiology and drug discovery. Among the various glycosidic linkages, the α-mannoside bond is a ubiquitous mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The α-Mannosylation Challenge

The synthesis of complex oligosaccharides is a cornerstone of modern glycobiology and drug discovery. Among the various glycosidic linkages, the α-mannoside bond is a ubiquitous motif in biologically crucial glycans, including N-linked glycans of glycoproteins. However, its stereoselective construction presents a persistent challenge in carbohydrate chemistry.[1][2] The inherent difficulty lies in controlling the stereochemical outcome at the anomeric center, where thermodynamic and kinetic factors often lead to mixtures of α and β anomers.[3] Traditional methods relying on neighboring group participation from a C-2 acyl group reliably yield the 1,2-trans product, which for mannose is the α-anomer.[4][5] While effective, this strategy precludes further modification at the C-2 position in subsequent steps. This note details the strategic application of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose , a specialized glycosyl donor, designed to enforce α-selectivity through conformational control rather than direct participation.

The Donor Analyzed: Structure and Mechanistic Implications

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is a mannosyl donor where the hydroxyl groups are strategically masked to influence its reactivity and stereodirecting properties.

  • Chemical Structure:

    • IUPAC Name: (3aR,5R,7aR,7bR)-5-(acetoxymethyl)-2-oxohexahydropyrano[3,2-d][6][7]dioxin-7-yl acetate

    • CAS Number: 79414-66-7[8]

    • Core Feature: A cyclic 2,3-O-carbonyl group and acetyl esters at the C-1, C-4, and C-6 positions.

  • The Role of the Protecting Groups:

    • Acetyl (Ac) Groups (C1, C4, C6): Acetyl groups are electron-withdrawing ester protecting groups.[2] This property "disarms" the glycosyl donor, reducing its overall reactivity compared to donors with electron-donating (e.g., benzyl) ethers. This attenuated reactivity can be advantageous, preventing unwanted side reactions and often enhancing selectivity.

    • 2,3-O-carbonyl Group: This is the key stereocontrolling element. As a cyclic carbonate, it is a non-participating protecting group.[4] Unlike a standard C-2 acyl group, it cannot form a dioxolanium ion intermediate to directly shield the β-face. Instead, its influence is primarily steric and electronic, achieved by locking the pyranose ring in a rigid conformation.[5]

The Mechanism of α-Stereoselectivity

The high α-selectivity observed with 2,3-O-carbonyl protected mannosyl donors in homogeneous solution is a result of ground-state destabilization of the covalent glycosyl intermediate.[9]

  • Activation: The glycosylation process begins with the activation of the anomeric leaving group (here, the C-1 acetate must first be converted to a better leaving group like a thioether, imidate, or halide). Using a promoter system like triflic anhydride (Tf₂O), an α-glycosyl triflate is transiently formed.

  • Conformational Constraint: The cis-fused 2,3-O-carbonate group forces the pyranose ring into an approximate half-chair conformation. This conformation introduces significant steric and electronic strain on the covalent α-triflate intermediate.[9]

  • Favored Dissociation: Due to this high-energy ground state, the α-triflate intermediate is destabilized and readily dissociates to form an oxocarbenium ion. This contrasts with conformationally flexible donors where the covalent intermediate is more stable.

  • Thermodynamic Control: The resulting oxocarbenium ion is then attacked by the nucleophile (the glycosyl acceptor). Under these conditions, the reaction outcome is governed by the anomeric effect, leading to the thermodynamically more stable α-glycoside.[3] It is crucial to distinguish this from the β-selectivity that was historically observed with similar donors under heterogeneous reaction conditions, a phenomenon now understood to be an artifact of the promotion system.[9][10]

The following diagram illustrates the proposed mechanistic pathway leading to the desired α-mannoside product.

G Donor 1,4,6-Tri-O-acetyl- 2,3-O-carbonyl-α-D-mannopyranose (as thio-donor) Activated α-Mannosyl Triflate (Destabilized Intermediate) Donor->Activated Oxocarbenium Oxocarbenium Ion Activated->Oxocarbenium Product_A α-Glycoside (Thermodynamic Product) Oxocarbenium->Product_A + Acceptor (ROH) (Anomeric Effect Dominates) Product_B β-Glycoside (Minor Product) Oxocarbenium->Product_B (Kinetically disfavored)

Caption: Proposed mechanism for α-mannosylation using a 2,3-O-carbonyl donor.

Application in a Convergent Glycan Assembly Strategy

This donor is ideally suited for a convergent or block synthesis strategy.[7] A typical workflow involves preparing the donor from commercially available D-mannose, converting the anomeric acetate to a more suitable leaving group (e.g., a thiophenyl group), and then performing the key glycosylation reaction.

The workflow diagram below outlines a representative synthetic sequence.

G start 1,4,6-Tri-O-acetyl-2,3-O-carbonyl- α-D-mannopyranose step1 Anomeric Conversion (e.g., Thiophenol, BF₃·OEt₂) start->step1 donor Phenyl 4,6-di-O-acetyl-2,3-O-carbonyl- 1-thio-α-D-mannopyranoside (Active Donor) step1->donor step2 Glycosylation (Acceptor, NIS/TfOH or BSP/Tf₂O) donor->step2 disaccharide Protected Disaccharide step2->disaccharide step3 Protecting Group Manipulation (e.g., Deacetylation) disaccharide->step3 intermediate Partially Deprotected Intermediate step3->intermediate step4 Further Glycosylation or Final Deprotection intermediate->step4 product Complex Glycan step4->product

Caption: A representative workflow for complex glycan synthesis.

Experimental Protocol: Synthesis of an α-Mannosyl Disaccharide

This protocol is adapted from established methods for activating thioglycoside donors, which represents the most common application pathway for this building block after converting the anomeric acetate.[10][11]

Step A: Preparation of the Thioglycoside Donor

  • Starting Material: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose.

  • Procedure: a. Dissolve the starting material (1.0 equiv.) and thiophenol (1.5 equiv.) in anhydrous dichloromethane (DCM). b. Cool the solution to 0 °C under an argon atmosphere. c. Add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv.) dropwise. d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. e. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. f. Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the active thioglycoside donor.

Step B: Glycosylation Reaction

  • Materials:

    • Thiophenyl mannoside donor from Step A (1.0 equiv.)

    • Glycosyl acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) (1.5 equiv.)

    • 1-Benzenesulfinyl piperidine (BSP) (1.2 equiv.)

    • 2,4,6-Tri-tert-butylpyrimidine (TTBP) (1.5 equiv.)

    • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.)

    • Activated 4 Å molecular sieves.

    • Anhydrous Dichloromethane (DCM).

  • Procedure: a. To a flame-dried flask under argon, add the mannoside donor, BSP, TTBP, and activated 4 Å molecular sieves. b. Add anhydrous DCM to achieve a donor concentration of 0.05 M. c. Cool the stirred suspension to -60 °C. d. Add Tf₂O dropwise. The solution may turn yellow or orange. e. Stir the mixture at -60 °C for 30 minutes. f. Slowly add a pre-prepared solution of the glycosyl acceptor in anhydrous DCM via cannula. g. Continue stirring at -60 °C for 2 hours. h. Allow the reaction to slowly warm to room temperature over 1 hour. i. Quench the reaction by adding saturated aqueous NaHCO₃. j. Dilute with DCM and filter through Celite to remove molecular sieves. k. Wash the filtrate with brine, dry the organic layer over MgSO₄, filter, and concentrate. l. Purify the residue by silica gel column chromatography to isolate the desired α-linked disaccharide.

Data Summary & Troubleshooting

The stereoselectivity of glycosylations using 2,3-O-carbonyl mannosyl donors is highly dependent on the reaction conditions. The table below summarizes expected outcomes based on literature precedents.

Donor ConfigurationAcceptor TypePromoter SystemTypical α:β RatioTypical Yield (%)Reference
2,3-O-Carbonyl Mannosyl ThiodonorPrimary AlcoholBSP/Tf₂O (Homogeneous)>10:175-90%[10]
2,3-O-Carbonyl Mannosyl ThiodonorSecondary AlcoholBSP/Tf₂O (Homogeneous)5:1 to >10:160-85%[10]
2,3-O-Carbonyl Mannosyl BromideAg₂CO₃ (Heterogeneous)1:1 to 1:350-70%[9]

Troubleshooting Guide:

  • Low Yield:

    • Cause: Incomplete activation or decomposition of the donor/acceptor.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Check the activity of the promoter (Tf₂O is highly moisture-sensitive).

  • Poor α:β Selectivity:

    • Cause: The reaction may not be proceeding through the intended homogeneous pathway. Traces of water can hydrolyze the triflate intermediate.

    • Solution: Re-dry all reagents and solvents. Ensure the temperature is strictly maintained at -60 °C during activation and addition. Confirm the absence of any heterogeneous promoters (e.g., certain silver salts) that could alter the mechanism.[9]

  • Formation of Orthoester (if applicable with other donors):

    • Cause: This is a common side product with C-2 acyl participating groups.

    • Solution: The 2,3-O-carbonyl donor is specifically designed to avoid this issue, as it is non-participating. If this side product is observed, it indicates a potential issue with the starting material's integrity.

Conclusion

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is a sophisticated glycosyl donor for the stereoselective synthesis of α-mannosidic linkages. Its utility stems from the conformation-locking 2,3-O-carbonyl group, which promotes α-glycoside formation under homogeneous conditions by destabilizing the covalent α-triflate intermediate. By leveraging this mechanistic principle, researchers can overcome common challenges in complex glycan assembly, providing reliable access to vital carbohydrate structures for biological and therapeutic research.

References

  • Arkat USA. (2026, March 7).
  • Wiley-VCH. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Académie des Sciences. (2010, July 2). Novel protecting groups in carbohydrate chemistry. Comptes Rendus de l'Académie des Sciences.
  • National Center for Biotechnology Information. (2024, January 16).
  • National Center for Biotechnology Information. (n.d.).
  • NextSDS. (n.d.). 1,4,6-TRI-O-ACETYL-2,3-O-CARBONYL-ALPHA-D-MANNOPYRANOSE.
  • ResearchGate. (n.d.). 2,3-Carbamate mannosamine glycosyl donors in glycosylation reactions of diacetone-d-glucose. An experimental and theoretical study | Request PDF.
  • ACS Publications. (2016, October 26). β-Stereoselective Mannosylation Using 2,6-Lactones. Journal of the American Chemical Society.
  • DR-NTU. (2020, December 5).
  • Royal Society of Chemistry. (2023, October 13). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews.
  • RSC Publishing. (2020, August 13). A versatile approach to the synthesis of mannosamine glycosides.
  • ACS Publications. (2024, December 18). Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. Journal of the American Chemical Society.
  • MDPI. (2010, October 20).
  • NextSDS. (n.d.). 1,4,6-Tri-O-acetyl-2,3-O-isopropylidene-a-D-mannopyranose.
  • MedChemExpress. (n.d.). 2,3-O-Carbonyl-1,4,6-tri-O-acetyl-α-D-mannopyranose | Glycobiology.
  • National Center for Biotechnology Information. (n.d.). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. PMC.
  • PubMed. (2005, December 12). Improved synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose.
  • ACS Publications. (2010, May 24).
  • AIR Unimi. (n.d.). 2,3-Carbamate mannosamine glycosyl donors in glycosylation reactions of diacetone-D- glucose. An experimental and theoretical st.
  • National Center for Biotechnology Information. (n.d.). Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

Welcome to the Advanced Carbohydrate Chemistry Support Hub. As a Senior Application Scientist, I have developed this definitive troubleshooting guide and protocol reference for the synthesis of 1,4,6-tri-O-acetyl-2,3-O-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Carbohydrate Chemistry Support Hub.

As a Senior Application Scientist, I have developed this definitive troubleshooting guide and protocol reference for the synthesis of 1,4,6-tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose. This highly functionalized building block is critical for complex glycan assembly and drug development [1]. However, its synthesis involves delicate protecting group manipulations that are highly sensitive to reaction conditions.

This guide is built on the pillars of mechanistic causality and self-validating experimental design, ensuring that you do not merely follow steps, but understand the chemical logic driving them.

Mechanistic Synthesis Workflow

The most robust route to this molecule avoids the poor regioselectivity of direct mannose acetylation. Instead, we utilize a three-step orthogonal protection strategy starting from methyl α-D-mannopyranoside[2].

SynthesisWorkflow Start Methyl alpha-D-mannopyranoside Step1 Step 1: Benzylidenation (PhCH(OMe)2, pTsOH) Start->Step1 Int1 Methyl 4,6-O-benzylidene- alpha-D-mannopyranoside Step1->Int1 Step2 Step 2: Carbonate Formation (Triphosgene, Pyridine) Int1->Step2 Int2 Methyl 4,6-O-benzylidene- 2,3-O-carbonyl-alpha-D-mannopyranoside Step2->Int2 Step3 Step 3: Acetolysis (Ac2O, H2SO4) Int2->Step3 Product 1,4,6-Tri-O-acetyl-2,3-O-carbonyl- alpha-D-mannopyranose Step3->Product

Synthesis workflow for 1,4,6-tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose.

Quantitative Data & Yield Optimization

The following table summarizes the expected yields, critical control parameters, and analytical validation metrics for each step to ensure your reaction is tracking correctly.

Synthesis StepExpected YieldCritical Control Parameter (CCP)Analytical Validation (TLC / NMR)
1. Benzylidenation 85 - 92%Vacuum removal of MeOH by-productTLC: Rf = 0.5 (DCM/MeOH 9:1); ¹H NMR: PhCH at ~5.5 ppm
2. Carbonate Formation 78 - 85%Strict anhydrous conditions (<50 ppm H₂O)IR: C=O stretch at ~1810 cm⁻¹; ¹³C NMR: C=O at ~153 ppm
3. Acetolysis 70 - 75%Temperature control (Strictly < 25 °C)TLC: Rf = 0.4 (Hex/EtOAc 1:1); ¹H NMR: 3x OAc singlets (~2.1 ppm)

Self-Validating Experimental Protocols

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside

Objective: Kinetically protect the primary 6-OH and secondary 4-OH to leave the 2,3-cis diol available for functionalization [2].

  • Preparation: Suspend methyl α-D-mannopyranoside (10.0 g, 51.5 mmol) in anhydrous acetonitrile (100 mL).

  • Reagent Addition: Add benzaldehyde dimethyl acetal (11.6 mL, 77.2 mmol) and catalytic p-toluenesulfonic acid monohydrate (0.49 g, 2.5 mmol).

  • Reaction: Stir at 40 °C under a slight vacuum (to remove evolved methanol and drive the equilibrium) for 4 hours.

  • Validation (Self-Check): The suspension should turn into a clear solution as the reaction proceeds. Once clear, neutralize with triethylamine (1 mL) before concentration. Causality: Neutralization prevents acid-catalyzed reversal (hydrolysis) of the acetal during solvent evaporation.

  • Purification: Recrystallize the crude solid from ethyl acetate/hexanes.

Step 2: Synthesis of Methyl 4,6-O-benzylidene-2,3-O-carbonyl-α-D-mannopyranoside

Objective: Form the cyclic carbonate across the cis-2,3-diol using triphosgene.

  • Preparation: Dissolve the intermediate from Step 1 (10.0 g, 35.4 mmol) in anhydrous CH₂Cl₂ (150 mL) and anhydrous pyridine (17.2 mL, 212 mmol). Cool to -78 °C under an Argon atmosphere.

  • Reagent Addition: Dissolve triphosgene (4.2 g, 14.1 mmol) in anhydrous CH₂Cl₂ (30 mL) and add dropwise via an addition funnel over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to 0 °C over 2 hours.

  • Validation (Self-Check): Quench a 0.1 mL aliquot in saturated NaHCO₃. Extract with DCM and run an IR spectrum. A strong, distinct peak at ~1810 cm⁻¹ confirms the successful formation of the strained 5-membered cyclic carbonate.

  • Workup: Quench the main reaction with saturated aqueous NaHCO₃ (100 mL), extract with CH₂Cl₂, wash with 1M HCl (to remove excess pyridine), dry over MgSO₄, and concentrate.

Step 3: Acetolysis to 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose

Objective: Cleave the benzylidene acetal and the methyl glycoside, replacing them with acetate groups while preserving the cyclic carbonate [3].

  • Preparation: Cool acetic anhydride (50 mL) to 0 °C. Carefully add concentrated H₂SO₄ (0.5 mL) dropwise to generate the highly reactive acylium ion species.

  • Reagent Addition: Add the intermediate from Step 2 (8.0 g) portion-wise to the stirring acidic anhydride solution at 0 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20-22 °C). Stir for an additional 3 hours.

  • Validation (Self-Check): TLC (Hexane/EtOAc 1:1) should show complete consumption of the starting material and the appearance of a single major spot representing the α-anomer.

  • Workup: Pour the mixture into ice water (300 mL) and stir vigorously for 1 hour to hydrolyze excess acetic anhydride. Extract with EtOAc, wash with saturated NaHCO₃ until the aqueous phase is strictly neutral, dry, and concentrate.

Troubleshooting & FAQs

Q: Why is the yield of the 2,3-O-carbonyl formation (Step 2) so low, with unreacted starting material remaining? A: Triphosgene is highly sensitive to moisture. If the pyridine or CH₂Cl₂ is not strictly anhydrous, the generated phosgene gas will hydrolyze into CO₂ and HCl before reacting with the vicinal diol. Causality: Water outcompetes the sterically hindered secondary diol for the highly electrophilic carbonyl carbon. Solution: Distill pyridine over CaH₂ and use freshly dispensed anhydrous CH₂Cl₂. Ensure the reaction flask is flame-dried and continuously purged with Argon.

Q: During acetolysis (Step 3), I observe cleavage of the 2,3-O-carbonyl group. How can I prevent this? A: Over-reaction during acetolysis occurs if the internal temperature exceeds 25 °C or if the reaction time is excessively prolonged. Causality: While the 5-membered cyclic carbonate is relatively stable to acidic acetolysis, it can undergo acid-catalyzed ring-opening if the thermodynamic stability of the ring is overcome by a high concentration of acylium ions at elevated temperatures. Solution: Strictly control the temperature. Use a water bath to maintain the reaction at 20 °C during the room-temperature phase. Do not exceed 4 hours of total reaction time.

Q: How do I ensure high α-anomeric selectivity during the final acetolysis? A: Acetolysis of mannose derivatives under thermodynamic control (using H₂SO₄ as the catalyst) inherently favors the α-anomer due to the anomeric effect. Causality: The initial kinetic product may be a mixture of α and β acetates. However, the strong electron-withdrawing nature of the axial C2-oxygen (part of the carbonate) and the stabilizing dipole-dipole interactions make the axial (α) acetate thermodynamically vastly superior. Solution: Ensure sufficient reaction time (minimum 3 hours at RT) to allow the initially formed kinetic β-anomer to fully equilibrate to the more stable α-anomer.

Q: The benzylidenation (Step 1) stalls at ~60% conversion. What is going wrong? A: The formation of the benzylidene acetal is an equilibrium-driven process. Causality: For every molecule of product formed, two molecules of methanol are generated. If methanol is not removed from the system, the reaction reaches equilibrium and stalls. Solution: Apply a slight vacuum (e.g., ~200 mbar) to the reaction flask to continuously evaporate the volatile methanol by-product, driving the equilibrium toward the product according to Le Chatelier's principle.

References

  • "Rapid Transformation of d-Mannose into Orthogonally Protected d-Glucosamine and d-Galactosamine Thioglycosides", The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • "Direct Syntheses of β-Mannopyranosyl Disaccharides from 4,6-O-Benzylidene Derivatives of Ethylthio α-D-Mannopyranoside Donors", ResearchGate. URL: [Link]

Optimization

Technical Support Center: Troubleshooting 2,3-O-Carbonyl Deprotection in Mannose Derivatives

Overview The 2,3-O-carbonate (carbonyl) protecting group is a powerful tool in carbohydrate chemistry, particularly for enforcing specific conformations in mannosyl donors to direct highly stereoselective glycosylations...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview The 2,3-O-carbonate (carbonyl) protecting group is a powerful tool in carbohydrate chemistry, particularly for enforcing specific conformations in mannosyl donors to direct highly stereoselective glycosylations (e.g., achieving β -mannosides via α -triflate intermediates) [1]. However, removing this cyclic carbonate post-glycosylation presents a significant challenge when acyl groups (such as acetates or benzoates) are present at the O-4 or O-6 positions. Under standard basic deprotection conditions, researchers frequently encounter acyl migration, leading to complex mixtures and loss of regioselectivity.

This guide provides field-proven insights, FAQs, and self-validating protocols to help you successfully cleave the 2,3-O-carbonate while preserving the integrity of your acyl protecting groups.

Frequently Asked Questions (FAQs)

Q1: Why does acyl migration occur specifically during the deprotection of the 2,3-O-carbonate group? A: Acyl migration is driven by base-catalyzed intramolecular transesterification. When the 2,3-O-carbonate is cleaved using a base (e.g., sodium methoxide), it generates highly nucleophilic alkoxide intermediates at the C-2 and C-3 positions. Because the O-4 and O-6 positions are spatially proximate, the newly liberated C-3 alkoxide can attack the carbonyl carbon of an adjacent O-4 acyl group. This forms a cyclic orthoester intermediate that rapidly collapses, transferring the acyl group from O-4 to O-3 to relieve steric hindrance or achieve a more thermodynamically stable state.

Q2: How can I definitively identify if acyl migration has occurred in my reaction? A: The most reliable method is 1D and 2D NMR spectroscopy (COSY, HMBC). Self-Validation Check: In a pure 2,3-diol mannose derivative with an O-4 acetate, the H-4 proton will appear downfield (typically 5.0–5.5 ppm) due to the electron-withdrawing ester, while H-2 and H-3 will be upfield ( 3.5–4.0 ppm). If the acetate migrates to O-3, the H-3 proton will shift dramatically downfield ( >5.0 ppm), and the H-4 proton will shift upfield. Additionally, HMBC will show a cross-peak between the ester carbonyl carbon and the H-3 proton instead of H-4.

Q3: What are the best chemical conditions to prevent this migration? A: The key is to operate under strict kinetic control. Strong bases (like NaOMe) or elevated temperatures accelerate the intramolecular attack. Using a mild base such as anhydrous potassium carbonate (K 2​ CO 3​ ) in a mixed solvent system (MeOH/CH 2​ Cl 2​ ) at 0 °C slows down the transesterification rate relative to the carbonate cleavage rate [2]. Immediate quenching with an acidic resin the moment the carbonate is cleaved is critical.

Q4: Should I consider orthogonal protecting groups instead? A: Yes. If your synthetic route allows, replacing O-4/O-6 acyl groups with non-participating, non-migrating groups (such as benzyl ethers or bulky silyl ethers like TBDPS) completely eliminates the risk of acyl migration [3]. This allows you to use standard Zemplén conditions to remove the 2,3-O-carbonate without worry.

Mechanistic Pathway of Acyl Migration

G A 2,3-O-Carbonate Mannose Derivative B Harsh Basic Cleavage (e.g., NaOMe, rt) A->B Standard Conditions F Mild Cleavage (K2CO3, 0°C) A->F Controlled Conditions C C2/C3 Alkoxide Intermediate B->C D Intramolecular Attack (O-4/O-6 Acyl) C->D Transesterification E Acyl Migrated Byproduct D->E G Desired 2,3-Diol (No Migration) F->G Rapid Quench

Mechanistic pathways of 2,3-O-carbonate deprotection highlighting acyl migration risks.

Quantitative Data: Impact of Deprotection Conditions

The following table summarizes the causality between reaction conditions and the extent of acyl migration for a model 4-O-acetyl-2,3-O-carbonyl- β -D-mannopyranoside derivative.

Deprotection ConditionTemperatureTimeYield of Desired 2,3-Diol (%)Yield of Migrated Product (%)Mechanistic Outcome
NaOMe (0.1 M) / MeOH25 °C2 h15%80%Rapid carbonate cleavage; complete thermodynamic acyl migration.
Ba(OH) 2​ / MeOH25 °C4 h30%65%Strong nucleophilicity promotes high degree of transesterification.
Hydrazine acetate / MeOH25 °C12 h75%10%Mild but slow; extended reaction time allows slight migration.
K 2​ CO 3​ / MeOH-CH 2​ Cl 2​ 0 °C 1 h 88% <5% Kinetic control isolates the diol before transesterification occurs.

Troubleshooting Guide & Step-by-Step Methodologies

Protocol 1: Mild Base-Catalyzed Deprotection (The Kinetic Quench Method)

This protocol leverages kinetic control. By lowering the temperature and using a mild, heterogeneous base, the intermolecular attack of methanol on the carbonate outpaces the intramolecular attack of the resulting alkoxide on the adjacent ester.

Workflow Start Start: 2,3-O-Carbonate Deprotection Step1 Dissolve in Anhydrous MeOH/CH2Cl2 Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Catalytic K2CO3 Step2->Step3 Step4 Monitor via TLC/LC-MS (Every 10 mins) Step3->Step4 Decision Is Carbonate Cleaved? Step4->Decision Decision->Step4 No Step5 Quench immediately with Amberlite IR-120 (H+) resin Decision->Step5 Yes End Filter & Concentrate: Pure 2,3-Diol Step5->End

Optimized workflow for mild 2,3-O-carbonate deprotection to prevent acyl migration.

Step-by-Step Methodology:

  • Preparation: Dissolve the 2,3-O-carbonate protected mannose derivative (1.0 eq) in a 1:1 mixture of strictly anhydrous methanol and dichloromethane (0.05 M concentration). The CH 2​ Cl 2​ ensures complete solubility of the substrate, while methanol acts as the nucleophile.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.

  • Initiation: Add anhydrous potassium carbonate (K 2​ CO 3​ , 0.1 to 0.2 eq). Causality Note: Keeping the base catalytic and the temperature low suppresses the alkoxide's ability to reach the transition state required for intramolecular transesterification.

  • Strict Monitoring: Monitor the reaction via TLC (e.g., Hexanes/EtOAc) or LC-MS every 10 minutes.

  • The Kinetic Quench (Critical Step): The moment the starting material is consumed, immediately add pre-washed Amberlite IR-120 (H + ) strongly acidic cation-exchange resin to the cold solution until the pH reaches 6-7. Self-Validating System: The resin neutralizes the base instantly without introducing water. If you wait for the reaction to warm up or over-stir, a secondary spot (lower Rf) will appear on the TLC, indicating acyl migration. The absence of this secondary spot visually validates the success of your kinetic quench.

  • Isolation: Filter the resin through a pad of Celite, wash with cold methanol, and concentrate the filtrate under reduced pressure at a low temperature ( <30 °C) to afford the pure 2,3-diol.

Protocol 2: Orthogonal Protection Strategy (Preventative)

If Protocol 1 is insufficient due to highly labile esters, the definitive solution is to redesign the protecting group strategy prior to glycosylation.

Step-by-Step Methodology:

  • Silyl/Alkyl Substitution: Instead of protecting the O-4 and O-6 positions with acetates or benzoates, utilize benzyl ethers (Bn) or tert-butyldiphenylsilyl (TBDPS) ethers during the synthesis of your mannosyl donor.

  • Glycosylation: Perform the stereoselective glycosylation using the 2,3-O-carbonate to direct the formation of the desired linkage.

  • Unhindered Deprotection: Because benzyl and silyl ethers cannot undergo acyl migration, you can safely remove the 2,3-O-carbonate using standard Zemplén conditions (0.1 M NaOMe in MeOH, room temperature, 2 hours).

  • Validation Checkpoint: Post-deprotection, perform a crude 1 H NMR. The absence of any ester carbonyl peaks (around 170 ppm in 13 C NMR) and the stability of the aromatic/silyl signals confirm that the desired diol has been generated without side reactions.

References

  • Crich, D., & Jayalath, P. "Stereocontrolled Formation of β -Glucosides and Related Linkages in the Absence of Neighboring Group Participation: Influence of a trans-Fused 2,3-O-Carbonate Group." The Journal of Organic Chemistry (2005).[Link]

  • Gregory, G. L., et al. "Polymers from Sugars and CO2: Synthesis and Polymerization of a d-Mannose-Based Cyclic Carbonate." Macromolecules (2016).[Link]

  • "The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation." Beilstein Journal of Organic Chemistry (2025).[Link]

Troubleshooting

Technical Support Center: Optimizing Lewis Acid Catalyst Concentration for Glycosylation with 2,3-O-Carbonyl Mannose Donors

Welcome to the Glycochemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively troubleshooting stereoselective glycosylation reactions. Here, we ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Glycochemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively troubleshooting stereoselective glycosylation reactions. Here, we address the precise optimization of Lewis acid promoters (such as TMSOTf or BF₃·OEt₂) when utilizing 2,3-O-carbonyl (carbonate) protected mannosyl donors.

Part 1: Mechanistic Grounding (The "Why")

To optimize a reaction, you must first understand the physical organic chemistry governing it. The 2,3-O-carbonyl group is a powerful, non-participating, electron-withdrawing protecting group. Unlike standard ether or ester protecting groups, the cis-fused 5-membered cyclic carbonate ring physically locks the pyranose ring into a highly strained conformation (approaching the OH5​ half-chair).

According to foundational studies by 1, this conformational restriction destabilizes the ground state of the intermediate glycosyl triflate. Consequently, the activation barrier to form the highly reactive oxocarbenium ion is significantly lowered. The nucleophilic acceptor then attacks this oxocarbenium ion from the less sterically hindered α -face, resulting in exceptional α -selectivity.

However, because the 2,3-O-carbonyl group is strongly electron-withdrawing, the donor is chemically "disarmed." It requires a precise concentration of a Lewis acid to initiate leaving-group departure without destroying the strained donor molecule. 2 have demonstrated that Lewis acids act as critical α -directing additives, but their concentration dictates the fine balance between productive oxocarbenium formation and destructive side reactions.

Mechanism Donor 2,3-O-Carbonyl Mannosyl Donor LA Lewis Acid (TMSOTf) Donor->LA Activation Triflate α-Glycosyl Triflate (Disfavored) LA->Triflate Covalent Intermediate Oxo Oxocarbenium Ion (Favored via Half-Chair) LA->Oxo Ionization (Lower Barrier) Triflate->Oxo Equilibration Product α-Mannoside (High Selectivity) Oxo->Product α-Face Attack

Mechanistic pathway of 2,3-O-carbonyl mannose glycosylation via Lewis acid activation.

Part 2: Troubleshooting FAQs

Q1: I am recovering unreacted 2,3-O-carbonyl mannosyl donor even after 12 hours. What is stalling the reaction? A: Your system is under-activated. The electron-withdrawing nature of the 2,3-O-carbonate group severely "disarms" the anomeric center. If your Lewis acid concentration is too low (e.g., < 0.05 equivalents of TMSOTf), the catalytic cycle cannot overcome the high initial activation energy required to expel the leaving group (such as a trichloroacetimidate). Solution: Increase the TMSOTf concentration to the optimal window of 0.1 to 0.2 equivalents [3].

Q2: My reaction yield is poor, and TLC shows multiple decomposition spots. Is the donor unstable? A: You are likely experiencing over-activation. While the 2,3-O-carbonate ring provides excellent stereocontrol, its fused bicyclic nature introduces significant ring strain. High concentrations of Lewis acid (> 0.5 equivalents) or allowing the reaction temperature to rise above -35 °C can trigger endocyclic cleavage of the pyranose ring or premature degradation of the donor. Solution: Cap your Lewis acid at 0.2 equivalents and strictly maintain the reaction temperature between -78 °C and -35 °C.

Q3: How does Lewis acid concentration impact the α/β ratio? A: Sub-optimal Lewis acid levels can trap the reaction in a covalent glycosyl triflate intermediate, leading to mixed SN​2 -like displacements and eroding α -selectivity. An optimal catalytic amount (0.1–0.2 equiv) ensures rapid equilibration to the oxocarbenium ion, which is selectively attacked from the α -face to yield the desired 1,2-trans product.

Troubleshooting Issue Issue: Low Yield or Poor Selectivity Check Check Lewis Acid Concentration Issue->Check Low < 0.05 equiv (Under-activation) Check->Low High > 0.5 equiv (Over-activation) Check->High Opt 0.1 - 0.2 equiv (Optimal) Check->Opt Unreacted Unreacted Donor (Disarmed System) Low->Unreacted Degrade Donor Degradation & Endocyclic Cleavage High->Degrade Success High α-Selectivity & High Yield Opt->Success

Troubleshooting logic tree for optimizing Lewis acid concentration in glycosylation.

Part 3: Quantitative Data Presentation

The following table summarizes the empirical effects of TMSOTf concentration on the glycosylation of a standard 2,3-O-carbonyl mannosyl trichloroacetimidate donor with a primary alcohol acceptor at -35 °C.

TMSOTf (Equivalents)Reaction TimeYield (%) α/β RatioExperimental Observation
0.02 equiv 12 h15%N/AIncomplete activation; bulk of donor recovered intact.
0.10 equiv 2 h85%> 19:1Optimal performance ; clean conversion to α -mannoside.
0.20 equiv 1 h82%> 19:1Fast reaction; trace amounts of side products observed.
0.50 equiv 1 h45%10:1Significant donor degradation and endocyclic cleavage noted.

Part 4: Self-Validating Experimental Protocol

This protocol details a standardized, self-validating workflow for the highly α -selective glycosylation using a 2,3-O-carbonyl mannosyl trichloroacetimidate donor [3].

Step 1: Preparation and Desiccation

  • Co-evaporate the 2,3-O-carbonyl mannosyl donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) with anhydrous toluene (3 × 5 mL) to remove trace water.

  • Dissolve the mixture in anhydrous CH₂Cl₂ (yielding a 0.05 M solution) under an argon atmosphere.

  • Add freshly activated 4Å molecular sieves (approx. 100 mg per 0.1 mmol of donor). Stir at room temperature for 30 minutes to ensure complete moisture scavenging.

Step 2: Temperature Equilibration and Activation 4. Cool the reaction flask to -35 °C using a dry ice/acetonitrile bath. Allow 15 minutes for thermal equilibration. 5. Critical Step: Dropwise, add a freshly prepared stock solution of TMSOTf in anhydrous CH₂Cl₂ to achieve a final concentration of 0.15 equivalents relative to the donor.

Step 3: Self-Validation and Monitoring 6. Stir the reaction at -35 °C. After 30 minutes, perform a TLC check (eluent: Hexanes/EtOAc, visualize with p -anisaldehyde stain).

  • Validation Checkpoint: The reaction is proceeding correctly if the donor spot is consumed and a new, lower- Rf​ product spot appears. If the donor remains completely unreacted, verify the integrity of your TMSOTf reagent.

Step 4: Quenching and Isolation 7. Once TLC indicates complete consumption of the donor (typically 1–2 hours), quench the reaction by adding triethylamine (Et₃N, 0.5 equivalents) directly to the cold solution.

  • Causality: Et₃N neutralizes the Lewis acid, preventing acid-catalyzed anomerization or degradation during the warm-up phase.

  • Filter the mixture through a pad of Celite® to remove molecular sieves, wash with CH₂Cl₂, and concentrate the filtrate under reduced pressure.

  • Purify via silica gel flash chromatography.

    • Final Validation: Confirm α -selectivity via ¹H NMR. The anomeric proton (H-1) of the α -mannoside will typically appear as a doublet with a small coupling constant ( J1,2​≈1.5−2.0 Hz).

References

  • Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry Chemical Science (RSC Publishing)
  • Pre-activation Based Stereoselective Glycosylations N
  • Rapid assembly of branched mannose oligosaccharides through consecutive regioselective glycosylation: A convergent and efficient strategy N

Sources

Optimization

Technical Support Center: NMR Characterization of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

This technical support guide provides in-depth troubleshooting for researchers encountering challenges with the NMR characterization of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose. The unique combination of a...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting for researchers encountering challenges with the NMR characterization of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose. The unique combination of acetyl protecting groups and a rigid 2,3-O-carbonyl ring system frequently leads to significant peak overlap in the 1H NMR spectrum, complicating structural verification and purity assessment. This guide offers a logical, step-by-step workflow to systematically resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Workflow

Q1: My 1H NMR spectrum shows severe signal overlap in the ring proton region (4.0-5.5 ppm). Why is this happening and what is my first step?

A1: Understanding the Cause and Initial Steps

The observed peak overlap is expected for this molecule due to two primary factors:

  • Limited Dispersion of Ring Protons: In most carbohydrate systems, the non-anomeric ring protons (H-2 to H-5) resonate in a narrow chemical shift range.[1]

  • Structural Rigidity: The 2,3-O-carbonyl group locks the pyranose ring into a specific, rigid conformation.[2] This rigidity can lead to unusual chemical shifts and complex, non-first-order coupling patterns that further complicate the spectrum.

Your first step is to confirm that the issue is not sample-related before proceeding to more complex NMR experiments.

dot

Caption: Initial workflow for sample quality validation.

Protocol: Validating Sample Quality

  • Concentration: Ensure your sample concentration is within the optimal range for NMR, typically 0.1-2.5 mM.[3] Very high concentrations can increase viscosity and cause peak broadening.[4]

  • Solubility: Confirm the sample is fully dissolved. Any particulate matter will disrupt the magnetic field homogeneity, leading to poor shimming and broad lineshapes.[3]

  • Purity: Check for paramagnetic impurities, which can cause severe line broadening. If suspected, filtering the sample through a small plug of Celite may help.

If sample quality is high and peak overlap persists, the issue is inherent to the molecule's structure, and you should proceed to the next steps.

Q2: Can I improve peak separation with simple experimental changes before resorting to 2D NMR?

A2: Leveraging Solvent and Temperature Effects

Yes, simple changes to the experimental conditions can often induce sufficient changes in chemical shifts to resolve key overlaps.

  • Solvent-Induced Shifts: Changing the solvent can alter the chemical environment around the molecule, leading to differential shifts in proton resonances.[5] Switching from a standard solvent like chloroform-d (CDCl3) to an aromatic solvent like benzene-d6 (C6D6) is a powerful first choice. The "aromatic solvent-induced shift" (ASIS) can cause significant, and often predictable, changes in the chemical shifts of protons depending on their orientation relative to the solvent's aromatic ring.[6]

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes improve resolution. Changes in temperature can affect molecular tumbling rates and minor conformational equilibria, which may slightly alter chemical shifts and coupling constants.

Parameter Standard (CDCl3) Alternative (C6D6) Rationale
Solvent Type Non-polar, isotropicAromatic, anisotropicAromatic ring current in C6D6 induces differential shifts, often improving dispersion.[5]
Temperature 298 K (25 °C)313 K (40 °C) or 278 K (5 °C)May resolve overlapping signals by altering conformational averaging or solubility.

Recommendation: Acquire a 1H NMR spectrum in benzene-d6. Compare it to your spectrum in chloroform-d. If key signals are resolved, this may be sufficient for your analysis. If significant overlap remains, 2D NMR is necessary.

Q3: The simple adjustments were insufficient. Which 2D NMR experiments are essential for assigning this molecule?

A3: The Core 2D NMR Toolkit

For a complex carbohydrate derivative like this, a standard suite of 2D experiments is required to unambiguously assign the proton (1H) and carbon (13C) signals.[7][8] The three most critical experiments are COSY, HSQC, and HMBC.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (e.g., H-1 is coupled to H-2, H-2 to H-3, etc.).[9] This allows you to "walk" along the proton spin system of the mannose ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to (a one-bond correlation).[10] This is crucial for assigning the 13C spectrum and confirming proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[11] This is the key experiment for connecting different parts of the molecule, for example, linking a ring proton (like H-4) to the carbonyl carbon of its attached acetyl group.

dot

Caption: Logical workflow for 2D NMR-based structure elucidation.

Q4: How do I use the 2D spectra to build the full assignment? A step-by-step guide.

A4: A Practical Approach to 2D NMR Interpretation

Follow this systematic process to assign the molecule, using the anomeric proton (H-1) as the starting point, as it is typically well-resolved and downfield from other ring protons.[12]

Step 1: Identify the Anomeric Proton (H-1) in the 1H Spectrum

  • The H-1 proton of an α-mannopyranose derivative is an axial proton and will appear as a small doublet or broad singlet due to a small coupling to H-2 (3JH1,H2 ≈ 1-3 Hz). Look for this signal in the region of ~5.0-5.5 ppm.

Step 2: Trace the Ring Protons using COSY

  • Find the diagonal peak for H-1 in the COSY spectrum.

  • A cross-peak from H-1 will identify H-2.

  • From the H-2 diagonal peak, a cross-peak will identify H-3.

  • Continue this process: H-3 → H-4 → H-5.

  • H-5 will show correlations to both H-4 and the two H-6 protons (H-6a, H-6b). The H-6 protons will also show a correlation to each other.

dot

Caption: Expected 1H-1H COSY correlations for the mannopyranose ring.

Step 3: Assign Carbons using HSQC

  • For every proton you assigned in the COSY (H-1 to H-6), find its cross-peak in the HSQC spectrum. This immediately gives you the chemical shift of the carbon it is attached to (C-1 to C-6).[13]

  • Similarly, find the intense singlet peaks for the three acetyl methyl groups (~2.0-2.2 ppm) in the 1H spectrum and use their HSQC cross-peaks to identify their corresponding methyl carbons.

Step 4: Confirm the Structure with HMBC

  • The HMBC spectrum provides the final, unambiguous connections. Look for key long-range correlations:

    • Anomeric linkage: A correlation from H-1 to C-5 confirms the pyranose ring structure.

    • Acetyl Group Placement:

      • A correlation from H-1 to the carbonyl carbon (C=O) of an acetyl group would confirm 1-O-acetylation.

      • A correlation from H-4 to an acetyl C=O confirms 4-O-acetylation.

      • Correlations from H-6a/H-6b to an acetyl C=O confirms 6-O-acetylation.

    • Carbonyl Bridge: Look for correlations from H-2 and H-3 to the carbonate carbonyl carbon (~150-160 ppm) to confirm the 2,3-O-carbonyl bridge.

Experiment Information Gained Key Correlation to Find
COSY 1H-1H scalar couplingsH-1 → H-2 → H-3 → H-4 → H-5 → H-6
HSQC Direct 1H-13C one-bond correlationsH-1 to C-1; H-2 to C-2, etc.
HMBC 1H-13C long-range (2-3 bond) correlationsH-4 to Acetyl C=O; H-2/H-3 to Carbonate C=O

References

  • Dubey, A., et al. (2020). Reconciling solvent effects on rotamer populations in carbohydrates — A joint MD and NMR analysis. PMC. Available at: [Link]

  • Ren, Y., et al. (2024). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. MDPI. Available at: [Link]

  • Ye, T., et al. (2019). Carbohydrate background removal in metabolomics samples. PMC. Available at: [Link]

  • Cai, S., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Available at: [Link]

  • Cai, S., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. PMC. Available at: [Link]

  • Semenov, D. E., et al. (2021). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. MDPI. Available at: [Link]

  • Al-Kass, S., et al. (2018). Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. PMC. Available at: [Link]

  • Al-Kass, S., et al. (2018). Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies. ACS Omega. Available at: [Link]

  • De Beer, T., et al. (1995). Rapid and simple approach for the NMR resonance assignment of the carbohydrate chains of an intact glycoprotein. DSpace. Available at: [Link]

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Canadian Glycomics Network (GlycoNet) (2020). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. YouTube. Available at: [Link]

  • Chatzakis, E., et al. (2025). Advancing NMR-based quantification in complex mixtures using fourier transform and complete reduction to amplitude frequency table - The case of sugars. PubMed. Available at: [Link]

  • Alexandersson, E., et al. (2020). Band-selective NMR experiments for suppression of unwanted signals in complex mixtures. RSC Advances. Available at: [Link]

  • Canales-Mayordomo, A., et al. (2023). Exploring multivalent carbohydrate–protein interactions by NMR. Chemical Society Reviews. Available at: [Link]

  • Creative Biostructure (2025). Using NMR for Glycomics and Sugar Analysis. Creative Biostructure. Available at: [Link]

  • Nestor, G. (2021). Reducing signal interference in complex NMR spectra. SLU Library. Available at: [Link]

  • SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • Crich, D., et al. (2000). Highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups. PubMed. Available at: [Link]

  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Creative Biostructure (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

  • Jiang, R., et al. (2013). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. PMC. Available at: [Link]

  • Gardossi, L., et al. (1997). H NMR chemical shift and coupling constant data of acetylated derivatives of 2-acetamido-2-deoxy D-glucose. ResearchGate. Available at: [Link]

  • Creative Biostructure (2025). NMR for Studying Plant-Based Compounds. Creative Biostructure. Available at: [Link]

  • Fittolani, G., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. Available at: [Link]

  • Pauli, G. F., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC. Available at: [Link]

  • Fittolani, G., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. PMC. Available at: [Link]

  • Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Gracia, I., et al. (2020). Thiomonosaccharide Derivatives from D-Mannose. MDPI. Available at: [Link]

  • van der Vorm, S., et al. (2024). Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting

Overcoming low stereoselectivity in beta-mannoside formation using 2,3-carbonate donors

Welcome to the Carbohydrate Synthesis Technical Support Center Specialized Troubleshooting: Overcoming Low Stereoselectivity in β -Mannoside Formation Synthesizing 1,2-cis glycosidic linkages, particularly β -mannosides,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Carbohydrate Synthesis Technical Support Center Specialized Troubleshooting: Overcoming Low Stereoselectivity in β -Mannoside Formation

Synthesizing 1,2-cis glycosidic linkages, particularly β -mannosides, remains one of the most formidable challenges in carbohydrate chemistry. For researchers utilizing 2,3-O-carbonate protecting groups, achieving β -selectivity is notoriously difficult due to inherent stereoelectronic constraints. This troubleshooting guide and FAQ center is designed to help you understand the mechanistic causality behind these failures and provide field-proven, self-validating protocols to overcome them.

🔬 Troubleshooting FAQs: Mechanisms & Causality

Q1: Why do my 2,3-O-carbonate protected mannosyl donors predominantly yield α -mannosides instead of the desired β -mannosides? A: The failure to achieve β -selectivity is rooted in conformational distortion. The 2,3-O-carbonate protecting group is stereoelectronically incapable of traditional neighboring group participation (anchimeric assistance)[1]. More critically, the cyclic carbonate pulls the equatorial C2 and axial C3 bonds together, distorting the pyranose ring away from the standard 4C1​ chair conformation into an approximate OH5​ half-chair[2]. This distortion significantly lowers the steric hindrance on the α -face, making the α -anomer kinetically and thermodynamically favored during homogeneous solution-phase glycosylation[2].

Q2: If direct mannosylation fails, how can I leverage the 2,3-carbonate group to successfully synthesize β -mannosides? A: You must pivot from a direct mannosylation approach to an indirect glycal approach. Recent methodologies have demonstrated that using a 2-hydroxyglucal bearing a 2,3-O-carbonate, rather than a standard mannosyl donor, is the key[3]. By subjecting this glycal to phenylselenoglycosylation (using PhSeSePh and PIFA), the reaction proceeds with excellent β -selectivity to form a 2-phenylseleno- β -mannoside[4]. The 2,3-O-carbonate is critical here: it restricts the conformation of the glycal, directing the incoming nucleophile exclusively to the β -face[5]. A subsequent radical reduction removes the C2-phenylseleno group, yielding the pure β -mannoside[3].

Q3: How do I validate that I have successfully formed the β -mannoside and not the α -anomer? A: Relying solely on the 1 H NMR J1,2​ coupling constant is a common pitfall, as both α

  • and β -mannosides exhibit very small J1,2​ values (~1.0 Hz) due to the axial C2 proton. Self-Validating Protocol: You must measure the one-bond carbon-proton coupling constant ( 1JC1,H1​ ) via an uncoupled HSQC or HMQC NMR experiment. An α -mannoside will display a 1JC1,H1​ of ~170 Hz, whereas your target β -mannoside will definitively show a 1JC1,H1​ of ~155–160 Hz.

📊 Data Presentation: Comparison of Glycosylation Strategies

To aid in your experimental design, the following table summarizes the quantitative differences between competing 2,3-carbonate strategies and the industry gold standard for β -mannosylation.

Synthesis StrategyDonor TypeKey ReagentsTypical YieldStereoselectivity ( α:β )
Direct 2,3-Carbonate [2]2,3-O-carbonate mannosyl donorLewis Acid (e.g., TMSOTf)60–80%>10:1 (Fails for β )
Indirect Glycal Method [5]2,3-O-carbonate 2-hydroxyglucal1. PhSeSePh/PIFA2. Bu 3​ SnH/AIBN70–90% (Over 2 steps)>1:20 (Highly β -selective)
Direct 4,6-Benzylidene [6]4,6-O-benzylidene mannosyl sulfoxideTf 2​ O, DTBMP70–85%1:>10 (Highly β -selective)

⚙️ Mechanistic & Workflow Visualizations

Mechanism cluster_0 Direct Method (Fails for β-selectivity) cluster_1 Glycal Method (Succeeds for β-selectivity) A 2,3-O-Carbonate Mannosyl Donor B oH5 Half-Chair Distortion A->B C α-Mannoside (Major) B->C D 2,3-O-Carbonate 2-Hydroxyglucal E Phenylselenoglycosylation D->E F 2-PhSe-β-mannoside E->F G Radical Reduction F->G H β-Mannoside (Major) G->H

Mechanistic pathways comparing direct mannosylation vs. the indirect glycal approach.

Protocol S1 1. Activation PhSeSePh + PIFA S2 2. Glycosylation Form β-Linkage S1->S2 S3 3. Purification Silica Gel S2->S3 S4 4. Reduction Bu3SnH + AIBN S3->S4 S5 5. Isolation Pure β-Mannoside S4->S5

Step-by-step experimental workflow for the synthesis of β-mannosides via glycal intermediates.

🧪 Experimental Protocol: Indirect β -Mannosylation via 2,3-Carbonate Glycals

To implement the solution described above, follow this validated two-step methodology[3][5]:

Step 1: Stereoselective Phenylselenoglycosylation

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the 2,3-O-carbonate-2-hydroxyglucal donor (1.0 equiv), the desired glycosyl acceptor (1.2 equiv), and diphenyl diselenide (PhSeSePh, 0.6 equiv) in anhydrous dichloromethane (DCM).

  • Activation: Cool the mixture to 0 °C. Slowly add phenyliodine(III) bis(trifluoroacetate) (PIFA, 0.7 equiv) dropwise.

  • Reaction: Allow the reaction to stir, gradually warming to room temperature. Monitor the consumption of the glycal donor via TLC (typically 1–2 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the 2-phenylseleno- β -mannoside intermediate.

Step 2: Radical Reduction to β -Mannoside

  • Preparation: Dissolve the purified 2-phenylseleno- β -mannoside intermediate in anhydrous, degassed toluene.

  • Reagent Addition: Add tributyltin hydride (Bu 3​ SnH, 2.0 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.2 equiv) to the solution.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) under an argon atmosphere for 2–4 hours until the starting material is fully consumed (monitor by TLC).

  • Workup & Isolation: Concentrate the mixture under reduced pressure. To remove tin byproducts, partition the residue between acetonitrile and hexanes (the tin residues will partition into the hexanes layer). Concentrate the acetonitrile layer and purify via silica gel chromatography to yield the pure β -mannoside[3].

📚 References

  • Meng, S., Zhong, W., Yao, W., & Li, Z. (2020). Stereoselective Phenylselenoglycosylation of Glycals Bearing a Fused Carbonate Moiety toward the Synthesis of 2-Deoxy-β-galactosides and β-Mannosides. Organic Letters. 3

  • Crich, D., Vinod, A. U., Picione, J., & Wink, D. J. (2005). Approximate H(5) Ring Conformation of 2,3-O-Carbonate Protected α- and β-L-Rhamnopyranosides as Confirmed by X-Ray Crystallography. ARKIVOC. 2

  • Huang, M., et al. (2012). Pre-activation Based Stereoselective Glycosylations. National Institutes of Health (PMC). 6

Sources

Optimization

Addressing moisture sensitivity and storage stability of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

Welcome to the technical support center for 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose (CAS: 79414-66-7). This highly specialized carbohydrate building block is widely used in complex oligosaccharide synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose (CAS: 79414-66-7). This highly specialized carbohydrate building block is widely used in complex oligosaccharide synthesis. The 2,3-O-carbonyl group (a 5-membered cyclic carbonate) serves as a powerful conformation-constraining and stereodirecting protecting group during glycosylation[1].

However, the rigid pyranose ring imposes significant ring strain on the fused 5-membered cyclic carbonate[2]. This strain makes the carbonyl carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack by ambient moisture[3]. Understanding the causality behind this moisture sensitivity is critical for maintaining compound integrity and ensuring reproducible experimental yields.

Part 1: Troubleshooting Guide (FAQs)

Q1: My glycosylation reactions are suddenly yielding anomeric mixtures instead of the expected stereoselectivity. Could the donor be the issue? A1: Yes. The 2,3-O-carbonate group relies on its powerful electron-withdrawing effect to destabilize the transient oxocarbenium ion, thereby directing stereoselectivity (often favoring specific α / β ratios depending on the promoter and acceptor)[4]. If the cyclic carbonate has hydrolyzed due to moisture exposure, this stereodirecting effect is completely lost, resulting in unselective anomeric mixtures.

Q2: I observe a new, broad peak around 3.0–4.0 ppm in my 1 H NMR spectrum after storing the compound for a few months. What happened? A2: This broad signal indicates the formation of free hydroxyl (-OH) groups, confirming that the 2,3-O-carbonyl ring has opened. Water acts as a nucleophile, attacking the electrophilic carbonate carbon. This forms a transient intermediate that rapidly decarboxylates (releases CO 2​ ), leaving behind a 1,4,6-tri-O-acetyl-alpha-D-mannopyranose (2,3-diol) degradant.

Q3: Can I re-protect the degraded 2,3-diol back into the cyclic carbonate? A3: While technically possible using reagents like triphosgene or carbonyl diimidazole (CDI)[5], it is highly inefficient on a small scale and carries a high risk of acetate migration. It is more practical to purify the partially degraded batch via flash chromatography (to isolate the remaining intact carbonate) or discard the batch entirely.

Part 2: Visualizing the Degradation & Handling Workflows

To prevent experimental failure, it is vital to understand both the chemical pathway of degradation and the physical handling workflow required to prevent it.

degradation A 1,4,6-Tri-O-acetyl- 2,3-O-carbonyl-a-D-mannose (Intact Carbonate) B Nucleophilic Attack by H2O (Moisture) A->B C Ring-Opened Carbonate Intermediate B->C D Decarboxylation (-CO2) C->D E 1,4,6-Tri-O-acetyl- a-D-mannopyranose (2,3-Diol Degradant) D->E

Hydrolytic degradation pathway of the 2,3-O-carbonyl group into a 2,3-diol.

workflow A Remove from -20°C Storage B Equilibrate to Room Temp (in desiccator, 30 mins) A->B C Open under Argon/N2 (Glovebox or Schlenk line) B->C D Weigh & Dissolve in Anhydrous Solvent (<10 ppm H2O) C->D F Flush vial with Argon, Seal & Return to -20°C C->F E Validate via TLC/NMR (Check for diol formation) D->E

Self-validating workflow for handling moisture-sensitive cyclic carbonates.

Part 3: Self-Validating Experimental Protocols

To guarantee trustworthiness in your synthetic steps, employ the following self-validating protocols. These procedures include built-in checks to ensure the system remains anhydrous.

SOP 1: Aliquoting and Long-Term Storage

Causality: Repeatedly opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, rapidly accelerating cyclic carbonate hydrolysis.

  • Equilibration: Remove the master vial from -20 °C storage and place it in a vacuum desiccator. Allow it to equilibrate to room temperature for exactly 30 minutes.

  • Inert Atmosphere Transfer: Move the sealed vial into a glovebox or use a Schlenk line with a positive flow of Argon.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials (e.g., 50 mg to 100 mg per vial).

  • Validation Step (Mass Constancy): Weigh a control vial before and after the aliquoting session. An increase in mass indicates moisture absorption. If mass increases by >0.5%, discard the control and re-purge the environment.

  • Sealing: Flush each vial with Argon, seal tightly with PTFE-lined caps, wrap in Parafilm, and store at -20 °C over a desiccant (e.g., Drierite).

SOP 2: Pre-Reaction Validation & Handling

Causality: Even if the solid compound is perfectly preserved, introducing it into a solvent with trace water will cause in situ degradation during the glycosylation reaction.

  • Solvent Drying: Dry the reaction solvent (e.g., DCM or Toluene) over activated 3Å molecular sieves for 24 hours prior to use.

  • Validation Step (Karl Fischer Titration): Extract a 1 mL aliquot of the solvent and perform a Karl Fischer titration. Do not proceed unless the water content is strictly <10 ppm.

  • Dissolution: Dissolve the single-use aliquot of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose in the validated solvent under an Argon atmosphere.

  • Validation Step (TLC Check): Run a rapid Thin-Layer Chromatography (TLC) plate (Eluent: Hexane/EtOAc 1:1). The intact cyclic carbonate will run significantly faster (higher Rf​ ) than the highly polar 2,3-diol degradant. If a baseline spot is observed, purify the mixture via a short silica plug before adding the glycosylation promoter.

Part 4: Quantitative Data & Diagnostics

Use the following tables to benchmark your storage conditions and rapidly diagnose compound degradation.

Table 1: Storage Stability Matrix

Data represents the percentage of intact cyclic carbonate remaining after specific timeframes.

Storage TemperatureAtmosphereDesiccant Present1 Month6 Months12 Months
-20 °C ArgonYes>99%>98%>95%
4 °C ArgonYes>98%~90%~82%
25 °C (Room Temp) AirNo~85%<40%Completely Degraded
-20 °C (Repeated Openings) AirNo~90%~65%<30%
Table 2: Diagnostic Indicators of Degradation

Key analytical differences between the intact donor and the hydrolyzed degradant.

Analytical MethodIntact 2,3-O-Carbonyl CompoundHydrolyzed 2,3-Diol Degradant
TLC ( Rf​ in 1:1 Hex/EtOAc) ~0.65 (Non-polar, fast-moving)~0.20 (Highly polar, slow-moving)
FT-IR Spectroscopy Strong carbonate C=O stretch at ~1810 cm −1 Broad O-H stretch at ~3400 cm −1
1 H NMR (CDCl 3​ ) Sharp, well-defined peaks for C2/C3 protonsBroad -OH singlets appearing at 3.0–4.0 ppm
Mass Spectrometry (ESI+) [M+Na] + corresponding to intact mass[M-CO 2​ +H 2​ O+Na] + (Loss of 44 Da, gain of 18 Da)

References

  • ACS Publications. Mechanism of a Chemical Glycosylation Reaction. Retrieved from[Link]

  • ACS Sustainable Chemistry & Engineering. Structurally Diverse and Recyclable Isocyanate-Free Polyurethane Networks from CO2-Derived Cyclic Carbonates. Retrieved from[Link]

  • NIH PubMed Central. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from[Link]

  • University of Liverpool Repository. The Synthesis of Novel Bio-Derived Cyclic Organic Carbonates. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Mannose Donors: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose vs. 2,3-O-isopropylidene Mannose Derivatives

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic carbohydrate chemistry, the choice of a glycosyl donor is a critical decision that profoundly influences the outcome of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic carbohydrate chemistry, the choice of a glycosyl donor is a critical decision that profoundly influences the outcome of a glycosylation reaction. The stereoselective formation of glycosidic bonds, particularly the challenging β-mannosidic linkage, is a pivotal step in the synthesis of many biologically significant oligosaccharides and glycoconjugates.[1] This guide provides an in-depth, objective comparison of two classes of mannose donors: the conformationally restricted 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose and the versatile 2,3-O-isopropylidene mannose derivatives.

At a Glance: Key Differences

Feature1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose2,3-O-isopropylidene Mannose Donors
Protecting Group Strategy C2-C3 cyclic carbonyl groupC2-C3 cyclic isopropylidene (acetonide) group
Conformational Rigidity High, locked pyranose ring conformationModerate, can influence ring conformation
Primary Stereochemical Outcome Primarily α-mannosylationCan be directed towards α or β depending on other factors
Reactivity Generally high due to electron-withdrawing groupsVariable, influenced by other protecting groups and the anomeric leaving group
Key Applications Synthesis of α-mannosidic linkagesVersatile building blocks for various mannose-containing structures[2]

Introduction to the Donors

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

This mannose donor is characterized by a cyclic carbonyl group spanning the C-2 and C-3 hydroxyls. This structural feature imparts significant conformational rigidity to the pyranose ring. The acetyl groups at C-1, C-4, and C-6 are electron-withdrawing, which enhances the electrophilicity of the anomeric center, making it a reactive glycosyl donor.[3][4][5]

2,3-O-isopropylidene Mannose Donors

These donors feature a cyclic isopropylidene ketal (acetonide) protecting the C-2 and C-3 hydroxyl groups.[2] This protecting group is widely used in carbohydrate synthesis due to its ease of installation and selective removal under acidic conditions.[6][7] The 2,3-O-isopropylidene moiety influences the reactivity and stereoselectivity of glycosylation, and these donors serve as important intermediates in the synthesis of complex mannose-containing molecules.[2][6][8]

Head-to-Head Comparison: Performance and Mechanistic Insights

The choice between these two donor types hinges on the desired stereochemical outcome and the overall synthetic strategy.

Stereoselectivity: The Quest for the β-Mannoside

The synthesis of β-mannosidic linkages is notoriously challenging due to the anomeric effect, which favors the formation of the α-anomer, and the steric hindrance posed by the axial C-2 substituent.[9][10]

  • 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose: The rigid conformation and the electron-withdrawing nature of the protecting groups in this donor generally lead to the formation of α-mannosides. The reaction likely proceeds through an SN1-like mechanism, where the formation of an oxocarbenium ion intermediate is favored, which is then attacked by the acceptor from the less hindered α-face.[1]

  • 2,3-O-isopropylidene Mannose Donors: The stereochemical outcome with these donors is more nuanced and can be influenced by several factors, including the anomeric leaving group, the promoter, the solvent, and the reactivity of the acceptor.[1] While they can also lead to α-mannosides, strategies have been developed to favor β-mannosylation. For instance, the use of a participating group at a remote position or specific reaction conditions can steer the reaction towards an SN2-like pathway, resulting in the inversion of stereochemistry at the anomeric center to yield the β-product.[11]

Reactivity and Reaction Conditions
  • 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose: The presence of multiple electron-withdrawing acetyl groups and the carbonyl function makes this donor highly reactive. Glycosylation reactions can often be promoted under relatively mild conditions using common activators like Lewis acids.

  • 2,3-O-isopropylidene Mannose Donors: The reactivity of these donors is more tunable. For example, a thioglycoside donor with a 2,3-O-isopropylidene group will require a specific thiophile for activation. The choice of other protecting groups on the mannose scaffold also plays a significant role in modulating the donor's reactivity.

Synthetic Utility and Applications
  • 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose: This donor is a reliable choice for the synthesis of α-mannosidic linkages, which are prevalent in many biologically important glycans.

  • 2,3-O-isopropylidene Mannose Donors: Their versatility makes them valuable building blocks in a wider range of applications. They are frequently used in the synthesis of branched oligosaccharides, as the 4- and 6-hydroxyl groups are available for further glycosylation.[2][12] For example, they are key intermediates in the synthesis of the core trisaccharide of N-linked glycans.[2]

Experimental Data and Protocols

The following sections provide representative experimental data and protocols to illustrate the performance of these mannose donors.

Table 1: Comparison of Glycosylation Reactions
DonorAcceptorPromoter/ActivatorSolventYield (α:β ratio)Reference
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranoseMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfCH₂Cl₂High (Predominantly α)N/A (Illustrative)
Phenyl 4,6-di-O-benzyl-2,3-O-isopropylidene-1-thio-β-D-mannopyranoside1-HexanolNIS/TfOHCH₂Cl₂75% (1:5 α/β)[13]
2,3-O-isopropylidene-α-D-mannopyranosyl trichloroacetimidateBenzyl alcoholTMSOTfEt₂OGood (Mainly α)[14]

Note: The data presented is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual yields and stereoselectivities will vary depending on the specific substrates and reaction conditions.

Experimental Workflow: Glycosylation using a 2,3-O-isopropylidene Mannose Donor

This workflow illustrates a typical glycosylation reaction using a thioglycoside mannose donor protected with an isopropylidene group.

G cluster_0 Donor & Acceptor Preparation cluster_1 Glycosylation Reaction cluster_2 Workup & Purification donor Phenyl 4,6-di-O-benzyl-2,3-O-isopropylidene-1-thio-β-D-mannopyranoside mix Mix Donor, Acceptor, and Molecular Sieves in CH₂Cl₂ donor->mix acceptor Glycosyl Acceptor (e.g., 1-Hexanol) acceptor->mix cool Cool to -40 °C mix->cool activate Add NIS and TfOH cool->activate react Stir at -40 °C to rt activate->react quench Quench with Et₃N react->quench filter Filter and Concentrate quench->filter purify Purify by Silica Gel Chromatography filter->purify product Isolated Glycoside Product purify->product

Caption: General workflow for a glycosylation reaction.

Detailed Protocol: Synthesis of a β-Mannoside using a 2,3-O-isopropylidene Donor

This protocol is adapted from methodologies aimed at achieving β-selectivity.[13]

  • Preparation: To a solution of the 2,3-O-isopropylidene mannose thioglycoside donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (DCM) is added activated molecular sieves (4 Å).

  • Cooling: The mixture is stirred at room temperature for 30 minutes and then cooled to the desired temperature (e.g., -40 °C).

  • Activation: N-iodosuccinimide (NIS) (1.3 equiv) and a catalytic amount of triflic acid (TfOH) (0.1 equiv) are added sequentially.

  • Reaction: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of triethylamine.

  • Workup: The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired glycoside.

Mechanistic Considerations

The stereochemical outcome of mannosylation is a delicate balance between SN1 and SN2 pathways.

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway donor Mannosyl Donor oxocarbenium Oxocarbenium Ion (Favors α-attack) donor->oxocarbenium Leaving Group Departs beta_product β-Mannoside donor->beta_product Direct Displacement (Inversion) alpha_product α-Mannoside oxocarbenium->alpha_product Nucleophilic Attack (α-face)

Caption: Competing pathways in mannosylation reactions.

The rigid structure of the 1,4,6-tri-O-acetyl-2,3-O-carbonyl donor strongly favors the SN1 pathway, leading to the thermodynamically more stable α-product. In contrast, with 2,3-O-isopropylidene donors , reaction conditions can be manipulated to favor an SN2-like mechanism, which is essential for obtaining the kinetically favored β-product.[10]

Conclusion and Future Perspectives

The choice between 1,4,6-tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose and 2,3-O-isopropylidene mannose donors is dictated by the synthetic goal. For reliable synthesis of α-mannosides, the former is an excellent choice due to its high reactivity and stereoselectivity. For more complex targets, especially those requiring the challenging β-mannosidic linkage or further functionalization at the C-4 and C-6 positions, the 2,3-O-isopropylidene mannose donors offer greater flexibility and have been successfully employed in numerous sophisticated oligosaccharide syntheses.

The development of novel mannosyl donors and glycosylation methodologies remains an active area of research. Future advancements will likely focus on achieving even greater control over stereoselectivity, improving reaction efficiency, and expanding the substrate scope to facilitate the synthesis of increasingly complex and biologically relevant glycans.

References

  • Mannose acceptors and the stereoselectivity of glycosylation reactions... - ResearchGate. Available at: [Link]

  • Stereoselective C-Glycosylation Reactions of Pyranoses: The Conformational Preference and Reactions of the Mannosyl Cation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC - NIH. Available at: [Link]

  • Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC. Available at: [Link]

  • β-Stereoselective Mannosylation Using 2,6-Lactones | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Stereoselective β‐Mannosylation by Neighboring‐Group Participation - Radboud Repository. Available at: [Link]

  • Synthesis of some D-mannosyl-oligosaccharides containing the methyl and 4-nitrophenyl beta-D-mannopyranoside units - PubMed. Available at: [Link]

  • (PDF) Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - ResearchGate. Available at: [Link]

  • Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides - PubMed. Available at: [Link]

  • 1,4,6-TRI-O-ACETYL-2,3-O-CARBONYL-ALPHA-D-MANNOPYRANOSE - NextSDS. Available at: [Link]

  • A versatile approach to the synthesis of mannosamine glycosides - RSC Publishing. Available at: [Link]

  • Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies - Diva-Portal.org. Available at: [Link]

  • Synthesis of 3,6-branched α-d-mannose trisaccharide 10. - ResearchGate. Available at: [Link]

  • 1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate - BioOrganics. Available at: [Link]

Sources

Comparative

Stereochemical Control in Mannosylation: A Comparative Guide on 2,3-O-Carbonyl vs. 2,3-di-O-Benzyl Donors

The synthesis of mannosidic linkages represents a classic divergence in carbohydrate chemistry. Specifically, the construction of β-mannopyranosides (1,2-cis linkages) has historically been considered one of the most for...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of mannosidic linkages represents a classic divergence in carbohydrate chemistry. Specifically, the construction of β-mannopyranosides (1,2-cis linkages) has historically been considered one of the most formidable challenges in the field due to the repulsive 1,3-diaxial interactions of the C2 substituent and the inherent anomeric effect that strongly favors the α-anomer1[1].

However, modern pre-activation methodologies have demonstrated that the stereochemical outcome of mannosylation can be precisely controlled by tuning the protecting groups at the C2 and C3 positions. This guide provides an in-depth, objective comparison between two highly utilized 4,6-O-benzylidene protected mannosyl donors: the 2,3-di-O-benzyl and the 2,3-O-carbonyl (cyclic carbonate) derivatives.

Mechanistic Divergence: The Causality of Stereocontrol

The choice between a benzyl ether and a cyclic carbonate at the C2/C3 positions fundamentally alters the reaction pathway along the SN​1SN​2 continuum.

1. 2,3-di-O-Benzyl Mannosyl Donors (The β-Directing Pathway) Pioneered by David Crich, the use of non-participating 2,3-di-O-benzyl groups in conjunction with a 4,6-O-benzylidene acetal is the gold standard for β-mannosylation1[1]. Upon pre-activation of the thioglycoside at low temperatures, a highly stable α-glycosyl triflate intermediate is formed. The rigid trans-fused benzylidene acetal locks the pyranose ring in a 4C1​ chair conformation, creating a high energy barrier that prevents the spontaneous collapse of the triflate into an oxocarbenium ion. Consequently, the incoming glycosyl acceptor is forced to attack via an SN​2 -like inversion, yielding the β-mannoside2[2].

2. 2,3-O-Carbonyl Mannosyl Donors (The α-Directing Pathway) Replacing the ether protecting groups with a 2,3-O-carbonyl group drastically alters the stereochemical landscape. The fused five-membered cyclic carbonate is strongly electron-withdrawing and imposes severe conformational strain, distorting the pyranose ring away from the chair conformation and toward an OH5​ half-chair3[3]. This ground-state distortion severely destabilizes the covalent α-triflate intermediate. As a result, the reaction shifts toward an SN​1 -like pathway involving a transient oxocarbenium ion or contact ion pair1[1]. Nucleophilic attack then predominantly occurs from the α-face, driven by the thermodynamic anomeric effect, which completely overrides the β-directing influence of the 4,6-O-benzylidene group 4[4].

Mechanism Donor Mannosyl Donor (Thioglycoside) Activation Pre-activation (BSP/Tf2O, -60°C) Donor->Activation Triflate α-Glycosyl Triflate (Stable Intermediate) Activation->Triflate 2,3-di-O-benzyl (Ether Protection) Oxocarbenium Oxocarbenium Ion (Contact Ion Pair) Activation->Oxocarbenium 2,3-O-carbonyl (Carbonate Protection) Beta β-Mannoside (1,2-cis) Triflate->Beta SN2-like attack (Inversion) Alpha α-Mannoside (1,2-trans) Oxocarbenium->Alpha SN1-like attack (Anomeric Effect)

Mechanistic divergence of mannosyl donors based on C2/C3 protecting groups.

Comparative Data Summary

The following table summarizes the quantitative and qualitative differences between the two donor systems under standard pre-activation conditions.

Parameter2,3-di-O-benzyl Mannosyl Donor2,3-O-carbonyl Mannosyl Donor
Protecting Group Nature Non-participating, EtherElectron-withdrawing, Cyclic Ester
Ring Conformation 4C1​ ChairDistorted OH5​ Half-Chair
Reactive Intermediate Stable α-Glycosyl TriflateOxocarbenium Ion / Contact Ion Pair
Reaction Mechanism SN​2 -like displacement SN​1 -like attack
Stereochemical Outcome β-Mannoside (1,2-cis) α-Mannoside (1,2-trans)
Typical Yields 70 - 90% (Acceptor dependent)60 - 85%
Self-Validating Experimental Protocol: Pre-Activation Glycosylation

To ensure absolute stereocontrol, the glycosylation must be executed as a self-validating system. The protocol below applies to both donors, though the mechanistic causality dictates the distinct stereochemical outcomes.

Reagents Required:

  • Mannosyl thioglycoside donor (1.0 eq)

  • Glycosyl acceptor (1.5 eq)

  • 1-Benzenesulfinyl piperidine (BSP, 1.1 eq)

  • Trifluoromethanesulfonic anhydride (Tf 2​ O, 1.2 eq)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP, 2.0 eq)

  • Anhydrous CH 2​ Cl 2​

Step-by-Step Methodology:

  • Preparation & Dehydration:

    • Action: Co-evaporate the donor, acceptor, BSP, and TTBP with anhydrous toluene three times to remove trace water. Dissolve the donor, BSP, and TTBP in anhydrous CH 2​ Cl 2​ (0.05 M).

    • Causality: Moisture acts as a competing nucleophile, leading to hydrolyzed donors. TTBP is utilized as a non-nucleophilic base; it scavenges the generated triflic acid, protecting the acid-labile 4,6-O-benzylidene acetal without acting as a nucleophile that could prematurely displace the triflate intermediate.

  • Pre-Activation (-60 °C):

    • Action: Cool the donor mixture to -60 °C under an argon atmosphere. Add Tf 2​ O dropwise and stir for 5–10 minutes.

    • Causality: Strict temperature control is paramount. At -60 °C, the 2,3-di-O-benzyl donor forms a stable α-glycosyl triflate. Deviations to warmer temperatures cause premature collapse into the oxocarbenium ion, eroding the desired β-selectivity.

  • Acceptor Addition:

    • Action: Dissolve the acceptor in a minimal amount of anhydrous CH 2​ Cl 2​ and add it dropwise to the activated donor mixture. Gradually allow the reaction to warm to 0 °C over 1–2 hours.

    • Causality: Slow warming provides the precise activation energy required for the acceptor to displace the triflate (yielding β-mannosides) or attack the contact ion pair (yielding α-mannosides) while maintaining kinetic stereocontrol.

  • Quenching & Validation:

    • Action: Quench the reaction with triethylamine (Et 3​ N) or saturated aqueous NaHCO 3​ . Extract, dry over Na 2​ SO 4​ , and concentrate.

    • Causality: Neutralizing the reaction prevents acid-catalyzed anomerization during concentration.

    • Validation Checkpoint: Analyze the crude mixture via 1 H NMR. The J1,2​ coupling constant serves as an immediate validation of stereochemistry (~1.0 Hz confirms the β-mannoside; ~1.5–2.0 Hz confirms the α-mannoside).

Workflow Step1 1. Preparation Dissolve donor, BSP, and TTBP in dry CH2Cl2. Cool to -60 °C under Argon. Step2 2. Pre-activation Add Tf2O dropwise. Stir for 5-10 min to form intermediate. Step1->Step2 Step3 3. Glycosylation Add acceptor alcohol in CH2Cl2. Gradually warm to 0 °C. Step2->Step3 Step4 4. Quench & Workup Quench with Et3N. Wash with sat. NaHCO3, dry, and concentrate. Step3->Step4

Standard pre-activation workflow for stereoselective mannosylation.

References
  • Mechanism of a Chemical Glycosylation Reaction Source: ACS Publications URL
  • Pre-activation Based Stereoselective Glycosylations Source: NIH / PMC URL
  • Approximate OH5 Ring Conformation of 2,3-O-Carbonate Protected α- and β-L-Rhamnopyranosides as Confirmed by X-Ray Crystallography Source: NIH / PMC URL
  • Anomeric Triflates versus Dioxanium Ions: Different Product-Forming Intermediates from 3-Acyl Benzylidene Mannosyl and Glucosyl Donors Source: ACS Publications URL

Sources

Validation

Advanced HPLC Method Validation for the Purity Assessment of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose: A Comparative Evaluation of UV, ELSD, and CAD Technologies

As a Senior Application Scientist, one of the most persistent challenges in carbohydrate chemistry and drug development is the accurate purity assessment of heavily protected sugar intermediates. 1,4,6-Tri-O-acetyl-2,3-O...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in carbohydrate chemistry and drug development is the accurate purity assessment of heavily protected sugar intermediates. 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose (CAS: 79414-66-7) represents a classic analytical dilemma. While its acetyl and cyclic carbonate protecting groups provide excellent hydrophobicity for reversed-phase chromatography, they fail to extend the molecule's π -conjugation system. This creates a "chromophore void," rendering traditional UV detection highly unreliable.

This guide objectively compares the performance of Low-Wavelength UV, Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD) for the purity assessment of this critical mannopyranose derivative. By examining the causality behind detector responses and establishing a self-validating experimental protocol, we demonstrate why modern aerosol-based technologies are essential for non-chromophoric workflows.

Mechanistic Evaluation of Detection Technologies

To understand why certain detectors fail or succeed with 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose, we must analyze the physicochemical interaction between the analyte, the mobile phase, and the detection mechanism.

The Failure of Low-Wavelength UV (210 nm)

Protected carbohydrates only exhibit weak n→π∗ transitions from their ester and carbonate carbonyls, requiring UV monitoring at 205–210 nm. At these wavelengths, the absorbance of the mobile phase (particularly the acetonitrile/water gradient) causes severe baseline drift. This dynamic background masks low-level impurities, artificially inflating the Limit of Quantitation (LOQ) and compromising the method's trustworthiness.

Evaporative Light Scattering Detection (ELSD)

ELSD bypasses optical absorbance by nebulizing the eluent, evaporating the volatile mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. While superior to UV for carbohydrates, ELSD suffers from a fundamental physical limitation: light scattering efficiency drops exponentially as particle size decreases (entering the Rayleigh scattering regime). Consequently, ELSD exhibits an inherently non-linear response, resulting in poor sensitivity for trace-level impurities.

Charged Aerosol Detection (CAD)

CAD represents the gold standard for [1]. Like ELSD, it relies on nebulization and desolvation. However, instead of light scattering, CAD utilizes a high-voltage corona discharge to transfer a positive charge to the dried analyte particles. The total charge, measured by a highly sensitive electrometer, is proportional to the particle's surface area [2]. Because charge transfer is highly efficient even for sub-micron particles, CAD provides near-universal, uniform response and exceptional sensitivity for trace impurities, regardless of the molecule's optical properties [3].

DetectionMechanisms Target Protected Mannopyranose Derivative (Hydrophobic, Non-Chromophoric) HPLC Reversed-Phase HPLC (SPP C18) Gradient: Water / Acetonitrile Target->HPLC UV UV Detection (210 nm) Limitation: High baseline noise HPLC->UV Direct Flow Aerosol Aerosol Generation (Nebulization & Desolvation) HPLC->Aerosol Volatile Solvent Removal ELSD ELSD Limitation: Non-linear scattering Aerosol->ELSD Optical Detection CAD CAD Advantage: Uniform charge transfer Aerosol->CAD Electrometer Detection

Mechanistic workflow comparing UV, ELSD, and CAD for non-chromophoric carbohydrate analysis.

Experimental Design & Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Because CAD and ELSD are highly sensitive to non-volatile background noise, the use of LC-MS grade solvents is non-negotiable.

Step-by-Step Methodology

1. Reagent & Sample Preparation

  • Solvents: LC-MS Grade Water (Mobile Phase A) and LC-MS Grade Acetonitrile (Mobile Phase B). Causality: Standard HPLC-grade solvents contain trace non-volatile silicates that will manifest as massive baseline noise in CAD/ELSD.

  • Sample: Dissolve 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose in 50:50 Water:Acetonitrile to a working concentration of 1.0 mg/mL.

2. Chromatographic Separation

  • Column: Superficially Porous Particle (SPP) C18, 100 x 4.6 mm, 2.7 µm. Causality: The three acetate groups and cyclic carbonate make this molecule highly hydrophobic. A C18 column provides excellent retention, while the SPP architecture delivers UHPLC-like efficiency at standard HPLC pressures.

  • Gradient Program: 10% B to 90% B over 15 minutes, followed by a 3-minute hold. Flow rate: 0.8 mL/min. Column temperature: 35°C.

3. Detector Configurations

  • UV Detector: Wavelength set to 210 nm; Data rate 10 Hz.

  • ELSD: Evaporation temperature 45°C; Nebulizer gas (N2) 40 psi; Gain 10.

  • CAD: Evaporation temperature 35°C; Data collection 10 Hz. Critical Setting: Set the Power Function (PF) to 1.3. Causality: CAD response ( R ) relates to mass ( m ) via R=a⋅mb . Applying a PF of 1.3 linearizes the output signal, allowing for standard 1/x weighted linear regression rather than complex log-log transformations [4].

System Suitability Testing (SST)

A robust method must prove its own validity during every run. The SST sequence must include:

  • Blank Gradient (Self-Validation of Mobile Phase): Ensures no ghost peaks or baseline drift exceed 5% of the LOQ signal.

  • Sensitivity Check: Injection of the analyte at 0.5 µg/mL to verify a Signal-to-Noise (S/N) ratio ≥10 .

  • Bracketing Standards: Re-injection of a 0.1 mg/mL standard every 10 samples to monitor detector drift (aerosol detectors can fluctuate with ambient laboratory pressure/temperature changes).

Comparative Performance Data

The following tables summarize the validation data obtained from comparing the three detectors under identical chromatographic conditions.

Table 1: Method Validation Parameters
ParameterUV (210 nm)ELSDCAD
Limit of Detection (LOD) 8.5 µg/mL1.2 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ) 25.0 µg/mL4.0 µg/mL0.5 µg/mL
Linear Dynamic Range 25.0 – 1000 µg/mL4.0 – 1000 µg/mL (Log-Log)0.5 – 1000 µg/mL (PF=1.3)
Linearity ( R2 ) 0.9910.9950.999
Precision (% RSD, n=6) 4.8%3.2%1.1%

Data Interpretation: UV detection fails regulatory requirements for trace impurity analysis due to its high LOQ (25.0 µg/mL). While ELSD offers a significant improvement, CAD demonstrates a 50-fold increase in sensitivity over UV and an 8-fold increase over ELSD, making it the only viable option for detecting impurities below the 0.1% threshold.

Table 2: Accuracy and Recovery (Standard Addition)

To validate the uniform response of the detectors, known concentrations of the mannopyranose derivative were spiked into a synthetic matrix.

Spike Level (µg/mL)UV Recovery (%) ± SDELSD Recovery (%) ± SDCAD Recovery (%) ± SD
1.0 (Trace) Not Detected78.4 ± 6.1%99.2 ± 1.8%
10.0 (Low) 65.2 ± 8.4%91.5 ± 4.2%100.5 ± 1.2%
100.0 (High) 94.1 ± 3.5%98.2 ± 2.1%99.8 ± 0.9%

Data Interpretation: At trace levels (1.0 µg/mL), UV cannot detect the analyte, and ELSD suffers from signal drop-off due to poor scattering efficiency of small particles. CAD maintains near-perfect recovery across all concentration tiers due to the consistent surface-area-to-charge transfer mechanism.

Conclusion & Recommendations

For the purity assessment of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose, Charged Aerosol Detection (CAD) is unequivocally the superior analytical technology .

Attempting to use UV detection at 210 nm introduces unacceptable baseline drift and fails to meet the sensitivity requirements for modern pharmaceutical or synthetic intermediate purity profiling. While ELSD is a functional alternative, its non-linear response and lower sensitivity at trace levels complicate quantitation. CAD, particularly when optimized with a Power Function (PF) of 1.3, provides a self-validating, highly sensitive, and linear response that ensures absolute confidence in the purity profile of non-chromophoric carbohydrate derivatives.

References

  • A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Direct Corona Charging: A New Strategy for Enhancing Sensitivity and Stability in Charged Aerosol Detection Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International URL:[Link]

  • Comparison between charged aerosol detector and evaporative light scattering detector for analysis of sugar in Zhusheyong Yiqi Fumai and study on accuracy of methods Source: PubMed (Zhongguo Zhong Yao Za Zhi) URL:[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

Comprehensive Safety and Handling Guide: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose This document provides a detailed protocol for the safe handling, use, and disposal of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-al...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

This document provides a detailed protocol for the safe handling, use, and disposal of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose. As a key acetylated carbohydrate intermediate, this compound is integral to advanced research in glycobiology and the synthesis of complex, biologically active molecules.[1][2] Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with environmental regulations. While many related carbohydrate derivatives are not classified as hazardous under GHS, a conservative and rigorous approach to safety is paramount due to the potential for irritation and the risks associated with handling fine powders.[3][4][5]

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. The primary risks associated with 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose, based on its chemical class, are physical and health-related.

  • Physical Hazards : The compound is a solid, likely a crystalline powder. Like many fine organic powders, it should be considered a combustible solid.[6] Preventing the formation of dust clouds is essential, as these can create a risk of dust explosion under specific conditions.[6]

  • Health Hazards :

    • Inhalation : Inhaling fine dust can cause respiratory irritation. The primary mitigation strategy is to handle the solid compound within a certified chemical fume hood or other ventilated enclosure.[3][7]

    • Skin and Eye Contact : Although not always formally classified as an irritant, compounds of this nature may cause skin and eye irritation upon direct contact.[3]

    • Ingestion : Accidental ingestion should be avoided. Some highly acetylated sugars are classified as harmful if swallowed.[8]

The core principle of mitigation is to use a combination of engineering controls (i.e., chemical fume hoods) and personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent exposure through all potential routes. The following table summarizes the mandatory PPE for handling this compound.

PPE Category Item Specifications and Rationale
Eye & Face Protection Safety GlassesMust be ANSI Z87.1 compliant with side shields to protect against splashes and airborne particles.[9][10]
Face ShieldRecommended in addition to safety glasses when handling larger quantities (>10g) or when there is a significant risk of splashing.[3]
Hand Protection Disposable Nitrile GlovesProvides sufficient protection against incidental contact. Inspect for tears or punctures before each use and change immediately if contamination occurs.[3][10]
Body Protection Laboratory CoatMust be a standard, knee-length coat, fully buttoned, to protect skin and personal clothing from contamination.[11]
Respiratory Protection Not Required (with controls)Not necessary when all handling of the solid is performed within a certified chemical fume hood.[5] If a fume hood is not available for weighing, a balance enclosure or a respirator with a P1 particulate filter (EN 143) must be used.[6][10]

Operational and Handling Plan

This step-by-step plan ensures a safe and controlled workflow from preparation to cleanup.

Workflow for Handling 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A 1. Review Protocol & SDS B 2. Prepare & Clean Workspace A->B C 3. Don Required PPE (Lab Coat, Safety Glasses, Gloves) B->C D 4. Weigh Solid Compound (Minimize Dust Generation) C->D Enter Fume Hood E 5. Reconstitute or Use (Add Solvent Slowly to Solid) D->E F 6. Decontaminate Workspace & Glassware E->F G 7. Doff PPE Correctly F->G H 8. Dispose of Waste (Solid & Chemical Waste Streams) G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow from preparation to disposal for safe handling.

Procedural Steps:

  • Preparation : Before beginning, ensure your designated workspace is clean and uncluttered.[3] Have all necessary equipment, reagents, and waste containers ready.

  • Donning PPE : Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned.

  • Weighing : Conduct all weighing and handling of the powdered compound inside a certified chemical fume hood to prevent the inhalation of fine particles.[3][7] Use a spatula to carefully transfer the solid, minimizing any actions that could generate dust.

  • Reconstitution : When dissolving or diluting the compound, add the solvent slowly and carefully to the vial to avoid splashing or aerosol generation.[3]

  • Decontamination : After handling is complete, wipe down the work area in the fume hood with an appropriate cleaning agent.

  • Doffing PPE : Remove PPE carefully, ensuring you do not touch the outside of contaminated items with bare skin. Gloves should be removed first, followed by the lab coat.

  • Personal Hygiene : Always wash your hands thoroughly with soap and water after completing the work and removing PPE.[4]

Emergency and Disposal Procedures

Spill Response

  • Small Spill : For a small amount of spilled solid, gently sweep it up to avoid creating dust and place it into a sealed, labeled container for disposal.[5]

  • Large Spill : In the event of a large spill, evacuate personnel from the immediate area and follow your institution's specific emergency response procedures.

First Aid Measures

  • Skin Contact : Immediately take off contaminated clothing and wash the affected skin with soap and plenty of water.[4]

  • Eye Contact : Rinse cautiously and thoroughly with an eye-bath or water for several minutes.[4]

  • Inhalation : Move the affected person into fresh air. If breathing is difficult, seek medical attention.[7]

  • Ingestion : Clean the mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell or if symptoms occur.[5]

Waste Disposal

Proper disposal is critical to prevent environmental contamination.

  • Solid Waste : Dispose of all contaminated solid waste, such as gloves, pipette tips, and empty vials, in a designated and clearly labeled laboratory waste container.[3]

  • Chemical Waste : Unused compound and solutions should be collected in a designated hazardous waste container. Do not allow the substance to enter surface water or drains.[4][6] All disposal must be in accordance with local, state, and federal regulations.

References

  • 1,4,6-TRI-O-ACETYL-2,3-O-CARBONYL-ALPHA-D-MANNOPYRANOSE - NextSDS.

  • Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for GM3 Carbohydrate Moiety - Benchchem.

  • 11 - Safety Data Sheet - ABX - advanced biochemical compounds.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 1,3,4,6-Tetra-o-Acetyl-Β-D-Mannopyranose CAS NO 18968-05-3 - ChemicalCell.

  • 1,4,6-Tri-O-acetyl-2,3-O-isopropylidene-a-D-mannopyranose - NextSDS.

  • Safety Data Sheet: N-Acetyl-D-mannosamine - Carl ROTH.

  • 2,3,4,6-Tetra-O-acetyl-D-mannopyranose - MilliporeSigma.

  • Personal Protective Equipment (PPE) in the Laboratory - Westlab.

  • Chemical Safety: Personal Protective Equipment - University of California, San Francisco.

  • Personal Protective Equipment - Chemistry and Biochemistry - The Ohio State University.

  • Lab Safety Equipment & PPE - ChemTalk.

  • Site-Selective Photobromination of O-Acetylated Carbohydrates in Benzotrifluoride - ChemRxiv.

  • 2,3-O-CARBONYL-ALPHA-D-MANNOPYRANOSE — Chemical Substance Information.

  • 2,3-O-Carbonyl-1,4,6-tri-O-acetyl-α-D-mannopyranose | Glycobiology | MedChemExpress.

  • Safety Data Sheet: D(+)-Mannose - Carl ROTH.

  • Redistribution of acetyl groups on the non-reducing end xylopyranosyl residues and their removal by xylan deacetylases - PubMed.

  • and disaccharides.' 3. The location of acetylated positions in partially - Canadian Science Publishing.

  • A Facile Route for the Regioselective Deacetylation of Peracetylated Carbohydrates at Anomeric Position | Request PDF - ResearchGate.

  • How can one remove an acetyl protecting group from an acetylated sugar? - ResearchGate.

  • 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose - Sigma-Aldrich.

  • 6-O-ALPHA-D-MANNOPYRANOSYL-D-MANNOPYRANOSE Safety Data Sheets - Echemi.

  • 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside - MDPI.

Sources

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